1-(Cyclopropylcarbonyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
cyclopropyl(piperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALFUYSJAAJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975277 | |
| Record name | Cyclopropyl(1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59878-57-8 | |
| Record name | Cyclopropyl(1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E5L38YCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine, a key intermediate in pharmaceutical synthesis. The following sections detail its basic characteristics, supported by quantitative data, experimental protocols, and logical workflow diagrams to facilitate its application in research and development.
Core Physicochemical Properties
This compound is a heterocyclic amine derivative with a distinct molecular structure that influences its chemical behavior. Understanding its basic properties, such as its pKa and solubility, is crucial for its effective use in synthetic chemistry and drug design.
Quantitative Data Summary
The physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 70-75 °C | [3] |
| Boiling Point | 120 °C at 0.15 mmHg | [2] |
| Density | 1.087 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.524 | [2] |
| Solubility | Soluble in water, alcohols, and most organic solvents.[3] | |
| pKa (Predicted) | The experimental pKa value is not readily available in the literature. However, the basicity is attributed to the secondary amine in the piperazine (B1678402) ring. For reference, the experimental pKa values for the two nitrogen atoms in the parent piperazine molecule are approximately 9.73 and 5.35.[4] The electron-withdrawing effect of the adjacent carbonyl group is expected to reduce the basicity of the nitrogen atom at position 1, making the secondary amine at position 4 the more basic center. |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₂O | [5] |
| Molecular Weight | 190.67 g/mol | [5] |
| Appearance | White to off-white solid powder | [6] |
| Melting Point | 175-179 °C | [7] |
| Solubility | Soluble in water.[8] |
Experimental Protocols
Detailed methodologies for determining the key basic properties of this compound are provided below. These protocols are based on standard pharmaceutical testing procedures.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a standard and reliable method for its determination.[9][10]
Objective: To determine the pKa of the secondary amine in this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water, free of CO₂
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the buret containing the standardized HCl solution above the beaker.
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to the sample solution to protonate the basic nitrogen atom fully.
-
Titration: Begin the titration by adding small increments of the standardized NaOH solution.
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point precisely.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water (or buffer of desired pH)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration measurement
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water or buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with a suitable standard curve.
-
Result Expression: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of this compound.
Caption: Synthesis of this compound HCl.
Caption: Workflow for pKa Determination.
Caption: Workflow for Solubility Determination.
References
- 1. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-环丙甲酰基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [m.chemicalbook.com]
- 9. uregina.ca [uregina.ca]
- 10. ijirss.com [ijirss.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclopropylcarbonyl)piperazine, with CAS number 59878-57-8, is a versatile heterocyclic amide that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its unique structural motif, combining a reactive piperazine (B1678402) ring with a cyclopropylcarbonyl group, makes it a crucial intermediate in the synthesis of several notable active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its role in the development of therapeutic agents, particularly those targeting the sigma-1 receptor for neuroprotection.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid or powder.[1] It is hygroscopic and should be stored in a cool, dry place.[1] The hydrochloride salt is also commonly used and exhibits enhanced solubility in aqueous solutions.[2]
| Property | Value | Reference(s) |
| CAS Number | 59878-57-8 | |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | 70-75 °C | [1] |
| Boiling Point | 120 °C at 0.15 mmHg | |
| Density | 1.087 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.524 | |
| Solubility | Soluble in water, alcohols, and most organic solvents. | [1] |
| pKa (Predicted) | 7.85 ± 0.10 | N/A |
| LogP (Predicted) | 0.45 | N/A |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H-NMR (Hydrochloride salt, 400 MHz, DMSO-d6) | δ (ppm): 9.58 (s, 2H), 3.69-4.08 (m, 4H), 3.04-3.16 (m, 4H), 1.96-2.03 (m, 1H), 0.71-0.76 (m, 4H) | [3] |
| ¹³C-NMR (Predicted) | δ (ppm): 171.2 (C=O), 45.4 (2C, N-CH₂), 43.1 (2C, N-CH₂), 11.8 (CH), 8.1 (2C, CH₂) | [4][5] |
| Infrared (IR) | (CDCl₃, cm⁻¹): 1626 (C=O stretch) | [1] |
| Mass Spectrometry (MS) | (ES/+): m/z = 155 [M+H]⁺ | [1] |
Synthesis Protocols
Synthesis of this compound from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
This method involves the deprotection of the Boc-protected piperazine derivative.
-
Experimental Workflow
-
Methodology:
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Synthesis of this compound Hydrochloride from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
This protocol yields the hydrochloride salt of the target compound, which often has more favorable physical properties for pharmaceutical applications.
-
Experimental Workflow
-
Methodology: [3]
-
To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Upon completion of the reaction, remove the solvent by concentration under reduced pressure.[3]
-
This affords cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid (2.74 g, 100% yield).[3]
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of several important pharmaceutical compounds.
-
Olaparib: It is a crucial building block for the synthesis of Olaparib, a PARP (poly [ADP-ribose] polymerase) inhibitor used in the treatment of certain types of cancer.[6]
-
Esaprazole Analogs: This compound is used in the synthesis of Esaprazole analogs, which have shown potential as neuroprotective agents through their interaction with sigma-1 receptors.[3]
-
Neuroprotective Agents: The piperazine moiety is a common scaffold in the design of neuroprotective drugs.[2][7] Analogs of this compound have been investigated for their affinity to sigma-1 receptors, which are implicated in neurodegenerative diseases.[2][7]
Biological Activity and Mechanism of Action
While quantitative biological data for this compound itself is limited in the public domain, its structural analogs and the larger molecules synthesized from it exhibit significant biological activity, primarily as ligands for the sigma-1 receptor.
Sigma-1 Receptor Interaction
The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and has been identified as a promising target for the treatment of neurodegenerative diseases. Ligands of the sigma-1 receptor can modulate its activity, leading to neuroprotective effects.
Neuroprotective Signaling Pathways
Activation of the sigma-1 receptor by its ligands can trigger a cascade of neuroprotective signaling events.
-
Signaling Pathway Diagram
-
Mechanism of Action:
-
Ligand Binding and Chaperone Dissociation: Upon binding of a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP), another ER chaperone.
-
Modulation of Ion Channels: The activated sigma-1 receptor can translocate and interact with various ion channels, modulating intracellular calcium homeostasis and neuronal excitability.
-
ER Stress Response: It interacts with proteins involved in the unfolded protein response, such as IRE1, leading to the upregulation of anti-apoptotic proteins like Bcl-2.
-
Activation of Pro-Survival Pathways: The sigma-1 receptor can also activate signaling cascades like the MAPK/ERK pathway, which promotes cell survival and neuroprotection.
-
Reduction of Oxidative Stress: By modulating calcium signaling and other cellular processes, sigma-1 receptor activation can lead to a reduction in reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cell death.
-
Analytical Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of piperazine derivatives. Since the parent piperazine does not have a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed for UV detection.[10] Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) can be used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of piperazine derivatives.[12]
-
Titration: Purity can also be determined by nonaqueous or argentometric titration for the hydrochloride salt.[13]
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive intermediate for the development of complex pharmaceutical agents. The growing body of research on the neuroprotective effects of sigma-1 receptor ligands highlights the potential for novel therapeutics derived from this core structure. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, intended to support further research and development in this exciting area.
References
- 1. 59878-57-8 | this compound | Amides | Ambeed.com [ambeed.com]
- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound-59878-57-8 [ganeshremedies.com]
- 7. sid.ir [sid.ir]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | TargetMol [targetmol.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-(cyclopropylcarbonyl)piperazine. A critical intermediate in the synthesis of the PARP inhibitor Olaparib (B1684210), this molecule is of significant interest to the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, and relevant synthetic protocols. Furthermore, it visualizes key synthetic pathways using the DOT language for enhanced clarity.
Introduction
This compound, a derivative of piperazine (B1678402), is a heterocyclic organic compound with a distinct molecular architecture that makes it a valuable building block in medicinal chemistry. Its structure combines a piperazine ring, a versatile pharmacophore, with a cyclopropylcarbonyl group. This combination of features has led to its prominent role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the anticancer drug Olaparib.[1][2] This guide aims to provide a detailed technical resource on the molecular characteristics and synthetic utility of this compound for professionals in drug development and chemical research.
Molecular Structure and Properties
The fundamental structure of this compound consists of a piperazine ring acylated at one of the nitrogen atoms with a cyclopropylcarbonyl group. The hydrochloride salt of this compound is also commonly used in synthesis due to its enhanced solubility and stability.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound | This compound HCl | Source(s) |
| Molecular Formula | C₈H₁₄N₂O | C₈H₁₅ClN₂O | [2][4] |
| Molecular Weight | 154.21 g/mol | 190.67 g/mol | [2][4] |
| Appearance | - | White to off-white crystalline powder | [3] |
| Melting Point | - | 175-179 °C | |
| Boiling Point | 120 °C at 0.15 mmHg | - | |
| Density | 1.087 g/mL at 25 °C | - | |
| Solubility | - | Soluble in water | [5] |
| CAS Number | 59878-57-8 | 1021298-67-8 | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.
-
¹H NMR: The proton NMR spectrum of this compound hydrochloride in DMSO-d₆ shows characteristic signals for the cyclopropyl (B3062369) and piperazine protons. The spectrum exhibits multiplets for the cyclopropyl protons in the upfield region (δ 0.71-0.76 ppm), a multiplet for the methine proton of the cyclopropyl group (δ 1.96-2.03 ppm), and multiplets for the piperazine ring protons (δ 3.04-3.16 and 3.69-4.08 ppm). A broad singlet corresponding to the two amine protons of the hydrochloride salt is observed at δ 9.58 ppm.[5]
Experimental IR spectra for this compound are not widely published. However, the structure is expected to exhibit characteristic absorption bands for an amide functional group. Key expected vibrations include:
-
C=O stretch: A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.
-
C-N stretch: A stretching vibration for the C-N bond of the amide is expected around 1250-1350 cm⁻¹.
-
N-H stretch (for the free base): A secondary amine N-H stretch would appear in the region of 3200-3500 cm⁻¹. For the hydrochloride salt, this would be shifted and broadened.
-
C-H stretch: Aliphatic C-H stretching vibrations from the piperazine and cyclopropyl groups are expected just below 3000 cm⁻¹.
Electrospray ionization mass spectrometry (ESI-MS) of this compound hydrochloride shows a prominent ion at m/z 155, corresponding to the protonated molecule [M+H]⁺ of the free base.[5]
Synthesis and Experimental Protocols
This compound is typically synthesized from piperazine and a cyclopropanecarbonyl derivative. A common laboratory-scale synthesis of its hydrochloride salt involves the deprotection of a Boc-protected precursor.
Synthesis of this compound Hydrochloride
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (B129727) (15 mL).
-
Acid Addition: Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add a 3M solution of hydrochloric acid in methanol (15 mL) to the cooled, stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Upon completion of the reaction, remove the solvent by concentration under reduced pressure.
-
Product Isolation: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride (2.74 g, 100% yield).[5]
Characterization of the Product:
-
¹H NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H).[5]
-
LC-MS (ESI) m/z: 155 [M+H]⁺.[5]
Role in Drug Development
The primary application of this compound in drug development is as a key building block for the synthesis of the PARP (poly (ADP-ribose) polymerase) inhibitor, Olaparib.[2] Olaparib is an anticancer agent used in the treatment of certain types of ovarian, breast, and prostate cancers.
Synthesis of Olaparib
In the synthesis of Olaparib, this compound is coupled with a carboxylic acid derivative, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, to form the final drug molecule. This amide bond formation is a critical step in the overall synthesis.
General Reaction Scheme:
The coupling reaction is typically carried out in the presence of an amide coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and a base in a suitable solvent like acetonitrile.
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate, some of its analogs have been investigated for potential biological activities. Studies have suggested that certain derivatives exhibit neuroprotective properties. There is also evidence of some analogs showing binding affinity for sigma-1 receptors, which are implicated in various neurological disorders. However, this compound itself is not known to be a potent modulator of specific signaling pathways. Its significance lies in its incorporation into larger, biologically active molecules like Olaparib, which functions as a PARP inhibitor, thereby interfering with DNA repair pathways in cancer cells.
Conclusion
This compound is a molecule of considerable importance in the field of medicinal chemistry and drug development. Its well-defined molecular structure and chemical reactivity make it an indispensable intermediate for the synthesis of complex pharmaceutical agents. This technical guide has provided a detailed overview of its properties, spectroscopic data, and a key synthetic protocol. The visualization of its role in the synthesis of Olaparib underscores its practical utility and highlights its contribution to the development of modern therapeutics. Further research into the biological activities of its derivatives may open new avenues for its application in drug discovery.
References
- 1. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 2. This compound-59878-57-8 [ganeshremedies.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
In-Depth Technical Guide: Solubility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(Cyclopropylcarbonyl)piperazine hydrochloride is a piperazine (B1678402) derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility is crucial for its application in drug discovery and development, as solubility significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary methodological framework for its determination.
Physicochemical Properties
While quantitative solubility data remains elusive, several key physicochemical properties of this compound hydrochloride have been reported. These are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅ClN₂O | [2] |
| Molecular Weight | 190.67 g/mol | [2] |
| Appearance | White to orange to green powder to crystal | [3] |
| Melting Point | 175-179 °C | [3] |
| Qualitative Water Solubility | Soluble in water | [3][4] |
| Storage Temperature | Room Temperature, in an inert atmosphere | [3] |
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and recommended "gold standard" for determining the equilibrium solubility of a compound.[5][6] The following is a generalized protocol that can be adapted for this compound hydrochloride.
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.
3.2. Materials and Equipment
-
This compound hydrochloride
-
Purified water (or other relevant aqueous buffers)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)
3.3. Procedure
-
Preparation of the Slurry: Accurately weigh an excess amount of this compound hydrochloride and add it to a known volume of the desired solvent (e.g., 10 mL of purified water) in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with the solvent as necessary to bring the concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis: Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Analytical Methodology for Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of piperazine derivatives.
4.1. Suggested HPLC-UV Method
-
Column: A C18 reversed-phase column is often suitable for the separation of piperazine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used. The exact composition may need to be optimized.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound hydrochloride. If the compound lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) could be employed.[7]
-
Quantification: A calibration curve should be prepared using standard solutions of this compound hydrochloride of known concentrations. The concentration of the compound in the experimental samples can then be determined by interpolation from this calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound hydrochloride is not currently available in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method and employing a suitable analytical technique such as HPLC-UV, researchers can accurately determine the aqueous solubility of this important pharmaceutical intermediate. This information is invaluable for guiding formulation strategies and ensuring the successful development of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [m.chemicalbook.com]
- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [amp.chemicalbook.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. scielo.br [scielo.br]
- 7. jocpr.com [jocpr.com]
Spectroscopic Characterization of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide
Introduction
1-(Cyclopropylcarbonyl)piperazine, with the CAS number 59878-57-8, is a chemical intermediate of significant interest in the pharmaceutical industry.[1] As a derivative of piperazine (B1678402), a heterocyclic amine core found in numerous bioactive molecules, it serves as a crucial building block in the synthesis of more complex pharmaceutical agents, such as Olaparib.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and characterization in research and development settings. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Molecular Structure and Properties
-
Chemical Name: cyclopropyl(piperazin-1-yl)methanone
-
Molecular Formula: C₈H₁₄N₂O[3]
-
Molecular Weight: 154.21 g/mol [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.73 | brs | 1H | -NH (Piperazine) |
| ~3.93-3.41 | m | 4H | -CH₂- (Piperazine, α to C=O) |
| ~3.09-3.06 | m | 4H | -CH₂- (Piperazine, α to NH) |
| ~2.03-1.95 | m | 1H | -CH- (Cyclopropyl) |
| ~0.80-0.74 | m | 4H | -CH₂- (Cyclopropyl) |
| Solvent: DMSO-d₆[4] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.9 | C=O (Amide) |
| 42.9 | -CH₂- (Piperazine, α to C=O) |
| 42.2 | -CH₂- (Piperazine, α to NH) |
| 10.7 | -CH- (Cyclopropyl) |
| 7.6 | -CH₂- (Cyclopropyl) |
| Solvent: DMSO-d₆[4] |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[5]
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.[5]
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[5]
-
Optimize the magnetic field homogeneity through a process called shimming.[5]
-
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).[5]
-
Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal.[5]
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the final NMR spectrum.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, key functional groups include the N-H bond of the secondary amine, the C=O bond of the amide, and various C-H and C-N bonds.
Predicted IR Absorption Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3220-3500 | N-H Stretch | Secondary Amine (Piperazine) | Medium |
| 3080-3000 | C-H Stretch | Cyclopropyl | Medium-Weak |
| 2800-3000 | C-H Stretch | Alkyl (Piperazine) | Medium-Strong |
| 1650-1690 | C=O Stretch (Amide I band) | Tertiary Amide | Strong |
| 1400-1470 | CH₂ Bending (Scissoring) | Piperazine/Cyclopropyl | Medium |
| 1200-1350 | C-N Stretch | Amide/Amine | Medium-Strong |
Note: The C=O stretching frequency for amides is lower than that for ketones due to resonance with the nitrogen lone pair.[6][7] The N-H stretching frequency is dependent on hydrogen bonding and the physical state of the sample.
Experimental Protocol: IR Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a thick paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet/salt plates with Nujol) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and record the spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[5]
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Quantitative MS Data
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Ion | Technique |
| 155.1179 | [M+H]⁺ (protonated molecule) | ESI-MS |
| The exact mass of the neutral molecule (M) is 154.1106 g/mol . |
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining an Electrospray Ionization (ESI) mass spectrum, often coupled with Liquid Chromatography (LC-MS), is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The solution should be dilute to avoid saturating the detector.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization (ESI):
-
The sample solution passes through a heated capillary to which a high voltage is applied.
-
This process creates a fine spray of charged droplets.
-
As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
-
Mass Analysis: The generated ions are directed into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound-59878-57-8 [ganeshremedies.com]
- 2. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
The Pivotal Role of 1-(Cyclopropylcarbonyl)piperazine in Modern Drug Discovery: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopropylcarbonyl)piperazine is a versatile chemical intermediate that has garnered significant attention in the pharmaceutical industry. While not a therapeutic agent in itself, its unique structural features make it a crucial building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This technical guide explores the pharmaceutical applications of this compound, focusing on its role as a key starting material for the synthesis of the potent PARP inhibitor Olaparib and a class of neuroprotective agents known as Esaprazole analogs. This document provides a comprehensive overview of its synthesis, the mechanism of action of the resulting APIs, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Synthesis of this compound
The synthesis of this compound is a critical first step in its utilization for drug development. Below are two common synthetic routes.
Synthesis from Piperazine (B1678402) and Cyclopropanecarbonyl Chloride
A straightforward method involves the direct acylation of piperazine with cyclopropanecarbonyl chloride.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of piperazine (1 equivalent) in a suitable solvent such as acetic acid, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise at a controlled temperature, typically 0-5°C.[1]
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete reaction.
-
Work-up and Isolation: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is then purified, often through distillation or recrystallization, to yield this compound.
Synthesis via a Boc-Protected Intermediate
An alternative route involves the use of a Boc-protected piperazine to control selectivity, followed by deprotection.
Experimental Protocol:
-
Boc-Protection: React piperazine with a Boc-anhydride to yield tert-butyl piperazine-1-carboxylate.
-
Acylation: The Boc-protected piperazine is then acylated with cyclopropanecarbonyl chloride to form tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
-
Deprotection: The Boc protecting group is removed using acidic conditions. To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol (B129727), a solution of hydrochloric acid in methanol is added slowly at 0°C. The reaction is stirred overnight at room temperature.[2]
-
Isolation: The solvent is removed under reduced pressure to afford this compound hydrochloride as a solid, which can be used directly or neutralized to the free base.[2]
Figure 1: Synthetic workflow for this compound.
Pharmaceutical Application in Oncology: Synthesis of Olaparib
This compound is a pivotal intermediate in the synthesis of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.
Synthesis of Olaparib
The synthesis of Olaparib involves the coupling of this compound with a functionalized benzoic acid derivative.
Experimental Protocol:
-
Reactant Preparation: 2-Fluoro-5-formylbenzoic acid is converted to its acid chloride using thionyl chloride and a catalytic amount of DMF. This acid chloride is then coupled with this compound in a solvent like dichloromethane (B109758) to yield an aldehyde intermediate.[3]
-
Horner-Wadsworth-Emmons Reaction: The aldehyde intermediate undergoes a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) ester in the presence of a base (e.g., triethylamine) in a solvent like 1,4-dioxane. This step forms a mixture of olefin isomers.[3]
-
Cyclization: The olefin mixture is then reacted with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone core of Olaparib.[4]
-
Final Coupling: In an alternative and more direct process chemistry route, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is coupled with this compound using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile.
-
Purification: The crude Olaparib is then purified by recrystallization to yield the final API.
References
- 1. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclopropylcarbonyl)piperazine has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural combination of a reactive piperazine (B1678402) ring and a metabolically robust cyclopropylcarbonyl moiety makes it a sought-after intermediate in the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, including Polo-like kinase 1 (PLK1) and poly (ADP-ribose) polymerase (PARP) inhibitors.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets. The incorporation of a cyclopropylcarbonyl group onto the piperazine ring imparts a unique set of characteristics to the resulting molecule, this compound. The cyclopropyl (B3062369) group is known to enhance metabolic stability and can introduce conformational constraints that may improve binding affinity and selectivity for a given target. This guide will delve into the synthetic utility of this building block, highlighting its role in the synthesis of high-profile drug candidates such as the PLK1 inhibitor Volasertib and the PARP inhibitor Olaparib (B1684210).
Physicochemical Properties
This compound is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt often exhibits improved solubility and stability, making it a convenient form for various synthetic applications.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 59878-57-8[2] | 1021298-67-8[3] |
| Molecular Formula | C₈H₁₄N₂O[2] | C₈H₁₅ClN₂O[3] |
| Molecular Weight | 154.21 g/mol [2] | 190.67 g/mol [3] |
| Appearance | Not specified in provided results | White to off-white solid powder[4] |
| Melting Point | Not specified in provided results | 175-179 °C |
| Purity | Not specified in provided results | ≥98%[5] |
| ¹H NMR (DMSO-d₆) | Not available | δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H)[3] |
| LC-MS (ESI) | Not available | m/z: 155 (M+1)⁺[3] |
Synthesis of this compound
The most common and scalable synthesis of this compound involves the acylation of a protected piperazine derivative, followed by deprotection. A typical synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes the deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate to yield the hydrochloride salt of the title compound.[3]
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol)
-
Methanol (B129727) (15 mL)
-
Hydrochloric acid/methanol solution (3M, 15 mL)
Procedure:
-
To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in methanol at 0 °C, slowly add the hydrochloric acid/methanol solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Upon completion of the reaction, remove the solvent by concentration under reduced pressure.
-
The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride.
Quantitative Data:
-
Yield: 2.74 g (100%)[3]
-
Appearance: Off-white solid[3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H)[3]
-
LC-MS (ESI) m/z: 155 (M+1)⁺[3]
Role as a Building Block in Organic Synthesis
This compound is a versatile building block that can undergo a variety of chemical transformations at the secondary amine of the piperazine ring. These reactions include N-alkylation, reductive amination, and amide bond formation, providing access to a diverse range of complex molecules.
N-Alkylation
N-alkylation of this compound with various electrophiles, such as alkyl halides, is a common strategy to introduce further structural diversity. A general experimental workflow for N-alkylation is presented below.
Caption: General workflow for N-alkylation of this compound.
Experimental Protocol: General Procedure for N-Alkylation This is a general procedure that can be adapted for specific alkylating agents.[6]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (B52724) (ACN)
Procedure:
-
To a round-bottom flask, add this compound, anhydrous acetonitrile, and potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide dropwise to the stirring mixture.
-
Heat the reaction mixture (e.g., to 80°C) and stir overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination with aldehydes or ketones provides another avenue for the functionalization of this compound, leading to the formation of N-alkylated products.
Experimental Protocol: General Procedure for Reductive Amination This is a general procedure that can be adapted for specific carbonyl compounds.[7]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (e.g., benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde or ketone in dichloromethane.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Amide Bond Formation
The secondary amine of this compound can readily participate in amide bond formation with carboxylic acids or their activated derivatives. This reaction is pivotal in the synthesis of the PARP inhibitor Olaparib.
Experimental Protocol: Synthesis of Olaparib This protocol outlines the coupling of this compound with an activated carboxylic acid intermediate.[8][9]
Materials:
-
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in DMF, add this compound hydrochloride and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add HBTU to the reaction mixture and continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to afford Olaparib.
Quantitative Data for Olaparib Synthesis:
-
Yield: A scalable and eco-friendly synthesis of Olaparib has been reported with an overall yield of 51% over four steps.[10][11] A specific yield for the final coupling step is reported to be as high as 90% in some instances.[9]
Applications in Drug Discovery
The utility of this compound as a building block is exemplified by its incorporation into several clinically relevant molecules.
Volasertib: A PLK1 Inhibitor
Volasertib is an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Overexpression of PLK1 is observed in many cancers, making it an attractive therapeutic target. The mechanism of action of Volasertib involves the inhibition of PLK1, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] This inhibition also affects downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways.[13]
Caption: Simplified signaling pathway of Volasertib.
Olaparib: A PARP Inhibitor
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancers with mutations in BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP by Olaparib leads to synthetic lethality and cancer cell death.
Esaprazole Analogues: Sigma-1 Receptor Ligands
This compound is a key component in the synthesis of analogues of Esaprazole, which have shown promising neuroprotective properties through their interaction with the sigma-1 receptor.[5][13] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of calcium signaling through the IP3 receptor.[14][15]
Caption: Simplified signaling pathway for Esaprazole analogues.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structural features and reactivity allow for the efficient construction of a wide range of complex molecules with significant therapeutic potential. The detailed experimental protocols and an understanding of its application in the synthesis of targeted therapies, as outlined in this guide, provide a solid foundation for researchers and scientists to leverage the full potential of this important synthetic intermediate. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of novel and impactful therapeutic agents.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 10. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of Esaprazole analogues showing σ1 binding and neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Olaparib Utilizing 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olaparib (B1684210), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a cornerstone in the treatment of various cancers, particularly those with BRCA1/2 mutations. Its synthesis is a critical process for both research and pharmaceutical production. This document provides detailed application notes and experimental protocols for the synthesis of Olaparib, focusing on the key coupling reaction between 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid and 1-(cyclopropylcarbonyl)piperazine. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to efficiently synthesize and purify Olaparib.
Introduction
Olaparib's mechanism of action relies on the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Olaparib leads to an accumulation of DNA single-strand breaks. These unresolved breaks are converted into double-strand breaks during DNA replication, which, in the absence of a functional HRR pathway, results in genomic instability and cell death.[1][2][3] The synthesis of Olaparib involves several key steps, with the final amide bond formation between the phthalazinone-benzoic acid core and the cyclopropylcarbonylpiperazine side chain being a critical transformation. This document outlines a robust and high-yielding protocol for this synthesis.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of Olaparib, highlighting the yields and purity achieved under different reaction conditions.
| Starting Material 1 | Starting Material 2 | Coupling Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | This compound | HBTU | DIPEA | Acetonitrile (B52724) | 2 | Room Temp. | 84 | >99 | WO2018038680A1 |
| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HATU | DIPEA | DMA | 6 | 30 | 92.8 | 99.87 | CN105985294B |
| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HBTU | DIPEA | DMA | 8 | 10 | 88.6 | 99.83 | CN105985294B |
| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HOBt | Triethylamine | DMF | 7 | 20 | 91.2 | 99.92 | CN105985294B |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of Olaparib.
Synthesis of Olaparib
Materials:
-
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
This compound hydrochloride
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Cooling bath
-
Filtration apparatus
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 equivalent).
-
Add anhydrous acetonitrile to the flask to suspend the starting material.
-
Add this compound hydrochloride (1.1 equivalents) to the suspension.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the mixture.
-
Cool the reaction mixture to 0-5 °C using a cooling bath.
-
Slowly add HBTU (1.1 equivalents) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to 0-5 °C for 1 hour to facilitate the precipitation of the product.
-
Filter the precipitate and wash the solid with cold acetonitrile.
-
Dry the collected solid under vacuum to obtain crude Olaparib.
Purification of Olaparib by Recrystallization
Materials:
-
Crude Olaparib
-
Ethanol (B145695) or a mixture of Ethyl Acetate and Petroleum Ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Filtration apparatus
Procedure:
-
Place the crude Olaparib in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent system (e.g., ethanol or ethyl acetate/petroleum ether) to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If necessary, add a small amount of activated carbon to decolorize the solution and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, further cool the flask in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified Olaparib crystals under vacuum.
Mandatory Visualizations
Olaparib Synthesis Workflow
Caption: Synthetic workflow for Olaparib.
Olaparib's Mechanism of Action: Signaling Pathway
Caption: Olaparib's mechanism of action.
References
Application Notes and Protocols for the Preparation of Esaprazole Analogs from 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esaprazole, a proton pump inhibitor, and its analogs represent a class of compounds with significant therapeutic potential. Recent research has focused on the neuroprotective properties of novel benzimidazole (B57391) derivatives. This document provides detailed application notes and protocols for the synthesis of Esaprazole analogs starting from 1-(cyclopropylcarbonyl)piperazine. The core synthetic strategy involves the preparation of substituted 2-(chloromethyl)-1H-benzo[d]imidazole intermediates, followed by nucleophilic substitution with this compound. This approach allows for the generation of a library of analogs with diverse substitution patterns on the benzimidazole ring, enabling structure-activity relationship (SAR) studies to identify lead compounds for neuroprotective drug discovery.
Synthetic Pathway Overview
The general synthetic route to the target Esaprazole analogs is a two-step process. The first step involves the synthesis of a 2-(chloromethyl)-1H-benzo[d]imidazole intermediate. This is typically achieved through the condensation of a substituted o-phenylenediamine (B120857) with chloroacetic acid. The second key step is the nucleophilic substitution of the resulting chloromethyl derivative with this compound to yield the final Esaprazole analog.
Acylation of Piperazine with Cyclopropanecarbonyl Chloride: Application Notes and Protocols for Pharmaceutical Research
Introduction
The acylation of piperazine (B1678402) with cyclopropanecarbonyl chloride is a significant reaction in medicinal chemistry and drug development. The resulting products, mono-acylated 1-(cyclopropylcarbonyl)piperazine and di-acylated 1,4-bis(cyclopropanecarbonyl)piperazine, serve as crucial building blocks for a variety of pharmacologically active compounds. Notably, the this compound moiety is a key component of the FDA-approved PARP (Poly ADP-ribose polymerase) inhibitor Olaparib, used in the treatment of certain cancers.[1][2][3] This document provides detailed application notes and experimental protocols for the selective synthesis of both mono- and di-acylated piperazine derivatives, intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
The primary challenge in the acylation of piperazine lies in controlling the selectivity between mono- and di-acylation due to the presence of two reactive secondary amine groups.[4] The choice of reaction conditions and stoichiometry dictates the predominant product.
Mono-acylation: The mono-acylated product, this compound, is a versatile intermediate in organic synthesis and is particularly important in the development of pharmaceuticals targeting neurological disorders.[5][6] Its hydrochloride salt is often used to improve solubility and handling.[5][7] Several strategies can be employed to achieve selective mono-acylation, including:
-
Use of a Protecting Group: One of the most common methods involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). This is followed by acylation of the unprotected nitrogen and subsequent deprotection to yield the mono-acylated product.[4]
-
In Situ Mono-protonation: Reacting piperazine with one equivalent of acid forms a mono-salt. The protonated nitrogen is less nucleophilic, directing acylation to the free nitrogen.[4][8][9]
-
Stoichiometric Control: Using an excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[4]
Di-acylation: The di-acylated product, 1,4-bis(cyclopropanecarbonyl)piperazine, and its derivatives are integral to the structure of several bioactive molecules, including the PARP inhibitor Olaparib.[1] In the synthesis of Olaparib, a piperazine derivative is acylated with cyclopropanecarbonyl chloride in the final steps to complete the molecule.[1][2] This highlights the importance of di-acylation in the synthesis of complex drug molecules.
Applications in Drug Discovery and Development:
The cyclopropylcarbonyl piperazine motif is of significant interest in drug design. The cyclopropyl (B3062369) group can introduce conformational rigidity and improve metabolic stability, while the piperazine ring is a common scaffold in medicinal chemistry known to enhance solubility and bioavailability.[1] These acylated piperazines are key intermediates in the synthesis of PARP inhibitors, which are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[1][3][10]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride (Mono-acylation)
This protocol describes a one-pot synthesis of this compound, followed by its conversion to the hydrochloride salt.
Materials:
-
Piperazine
-
Cyclopropanecarbonyl chloride
-
Acetic acid
-
Toluene
-
Hydrochloric acid (e.g., in methanol (B129727) or as a gas)
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve piperazine (1.0 equivalent) in acetic acid. Stir the mixture and warm it to approximately 40°C until a complete solution is obtained.[11]
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the solution over 15 minutes, maintaining the temperature.[11]
-
Reaction: Stir the reaction mixture at room temperature overnight.[11]
-
Work-up: Filter the reaction mixture. The filtrate is then subjected to reduced pressure distillation to remove a significant portion of the acetic acid. Toluene is added, and the distillation is continued to azeotropically remove the remaining acetic acid.[11]
-
Salt Formation: The resulting residue containing this compound can be dissolved in a suitable solvent like methanol and treated with a solution of hydrochloric acid in methanol at 0°C to precipitate the hydrochloride salt.[7]
-
Isolation: The precipitate is filtered, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride as an off-white solid.[7]
Quantitative Data for Mono-acylation (Example from Literature):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity | Reference |
| tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | 254.34 | 14.5 mmol | 3.7 | - | - | [7] |
| Hydrochloric acid/methanol (3M) | - | - | 15 mL | - | - | [7] |
| cyclopropyl(piperazin-1-yl)methanone hydrochloride | 190.67 | 14.5 mmol | 2.74 | 100 | - | [7] |
Protocol 2: Synthesis of 1,4-bis(Cyclopropanecarbonyl)piperazine (Di-acylation)
This protocol is adapted from the synthesis of Olaparib, where a substituted piperazine is di-acylated. This can be generalized for the di-acylation of piperazine.
Materials:
-
Piperazine
-
Cyclopropanecarbonyl chloride
-
A suitable base (e.g., Triethylamine or Diisopropylethylamine)
-
A suitable solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Reaction Setup: Dissolve piperazine (1.0 equivalent) and a base (2.2 equivalents, e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) in a reaction vessel under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C. Add cyclopropanecarbonyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 1,4-bis(cyclopropanecarbonyl)piperazine.
Quantitative Data for a Related Di-acylation (in Olaparib Synthesis):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity | Reference |
| Deprotected Olaparib intermediate | - | - | - | - | - | [2] |
| Cyclopropanecarbonyl chloride | 104.54 | - | - | - | - | [2] |
| Olaparib | 434.46 | - | - | 85 | - | [2] |
Visualizations
Caption: Experimental workflows for mono- and di-acylation of piperazine.
Caption: Role of acylated piperazine derivatives in PARP signaling inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. is.muni.cz [is.muni.cz]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An HPLC Analytical Method for 1-(Cyclopropylcarbonyl)piperazine: Application Notes and Protocols
This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This methodology is designed to be a starting point for researchers and scientists involved in the quality control, stability testing, and impurity profiling of this pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and quality are critical to ensure the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity and quantifying impurities in pharmaceutical compounds.[2] This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound.
While the piperazine (B1678402) moiety itself lacks a strong chromophore, the presence of the carbonyl group in this compound allows for UV detection at lower wavelengths. For analyses requiring higher sensitivity, such as the determination of trace-level impurities, a derivatization step can be employed. This involves reacting the secondary amine of the piperazine with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to enhance its detectability.[3][4][5]
Analytical Method
This section outlines the recommended HPLC conditions for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
This will result in a standard stock solution of approximately 100 µg/mL.
-
Further dilutions can be made from this stock solution to prepare calibration standards.
3. Sample Solution Preparation
-
Accurately weigh a sample containing this compound and prepare a solution with a target concentration of 100 µg/mL in the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 5 replicate injections of the standard) |
High-Sensitivity Analysis via Derivatization (Optional)
For the determination of trace amounts of this compound or its related impurities, a pre-column derivatization step with NBD-Cl can be performed.
Derivatization Protocol
-
To 1 mL of the sample or standard solution, add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.
-
Add 1 mL of a 0.1 M borate (B1201080) buffer (pH 8.0).
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
The detection wavelength for the NBD-derivative is typically around 470 nm.
Data Presentation
The following table summarizes hypothetical quantitative data for a method validation.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of analytical approaches for this compound.
References
Application Notes and Protocols for LC-MS Analysis of a 1-(Cyclopropylcarbonyl)piperazine Reaction Mixture
Introduction
1-(Cyclopropylcarbonyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and the profile of related impurities in the reaction mixture are critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of a this compound reaction mixture, including the quantification of the main product and the identification of potential process-related impurities. This method is designed for researchers, scientists, and drug development professionals involved in process development, quality control, and formulation.
Reaction Overview and Potential Impurities
The synthesis of this compound typically involves the acylation of piperazine (B1678402) with cyclopropanecarbonyl chloride or a similar acylating agent.[2] Key components to monitor in the reaction mixture include:
-
This compound (Main Product): The target molecule for quantification.
-
Piperazine (Starting Material): Unreacted starting material that needs to be monitored.
-
1,4-bis(cyclopropylcarbonyl)piperazine (Di-acylated Impurity): A common byproduct formed by the acylation of both nitrogen atoms of the piperazine ring.
-
Other Process-Related Impurities: Depending on the specific synthetic route, other impurities may be present.
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is crucial for reliable LC-MS analysis.
1.1. Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Piperazine reference standard
-
Volumetric flasks, pipettes, and vials
1.2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and piperazine reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
1.3. Reaction Mixture Sample Preparation
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Dilute the sample with a 50:50 (v/v) mixture of methanol and water to a final concentration where the main product, this compound, falls within the linear range of the calibration curve (e.g., 1-1000 ng/mL).
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS Method Parameters
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Nitrogen) | Desolvation: 600 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
Data Analysis and Quantification
-
Qualitative Analysis: Identify the peaks of interest in the full scan chromatogram by their mass-to-charge ratio (m/z).
-
Quantitative Analysis: Use the MRM data to construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the reaction mixture samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Mass Spectrometry Parameters for Analyte Monitoring
| Compound | Molecular Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Piperazine | C₄H₁₀N₂ | 86.14 | 87.1 | 44.1 | 0.1 |
| This compound | C₈H₁₄N₂O | 154.21 | 155.1 | 113.1, 85.1 | 0.1 |
| 1,4-bis(cyclopropylcarbonyl)piperazine | C₁₂H₁₈N₂O₂ | 222.28 | 223.2 | 155.1, 113.1 | 0.1 |
Table 2: Representative Quantitative Performance Data
This table presents typical performance data for the quantification of this compound. Actual results may vary depending on the instrument and specific experimental conditions.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Diagram 1: Reaction Scheme and Impurity Formation
Caption: Synthesis of this compound and potential byproducts.
Diagram 2: LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis of the reaction mixture.
Diagram 3: Logical Relationship for Analyte Identification and Quantification
Caption: Logic for analyte identification and quantification.
References
Application Notes and Protocols: The Use of 1-(Cyclopropylcarbonyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclopropylcarbonyl)piperazine is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent and selective therapeutic agents. Its unique structural combination of a piperazine (B1678402) ring and a cyclopropylcarbonyl group confers favorable pharmacokinetic and pharmacodynamic properties to the final drug molecules. This document provides detailed application notes on its use in the development of two distinct classes of drugs: Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and sigma-1 receptor modulators for neuroprotection. Detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are provided to guide researchers in their drug discovery and development endeavors.
Application in Oncology: Synthesis of PARP Inhibitors
The this compound moiety is a critical pharmacophore in the design of potent PARP inhibitors, a class of targeted cancer therapies. One of the most prominent examples is Olaparib, a PARP-1 and PARP-2 inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality. Olaparib acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which further contributes to its cytotoxic effect.
Figure 1. PARP Inhibition Signaling Pathway.
Quantitative Data: Olaparib
The following table summarizes the in vitro inhibitory activity of Olaparib, a drug synthesized using this compound.
| Compound | Target | IC50 (nM) | Reference |
| Olaparib (AZD2281) | PARP-1 | 5 | [1] |
| PARP-2 | 1 | [1] |
Experimental Protocol: Synthesis of Olaparib
This protocol outlines the synthesis of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Olaparib) from 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid and this compound.[2]
Materials:
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
-
This compound
-
Acetonitrile (B52724) (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Suspend 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (1.0 eq) in acetonitrile under a nitrogen atmosphere with stirring.
-
Add N,N-diisopropylethylamine (2.2 eq) to the suspension.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Cool the reaction mixture to 18°C.
-
Add O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.3 eq) portion-wise over 30 minutes, maintaining the temperature at 18-20°C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC until completion.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Figure 2. Olaparib Synthesis Workflow.
Application in Neuroscience: Development of Neuroprotective Agents
The this compound scaffold is also integral to the development of novel neuroprotective agents, particularly those targeting the sigma-1 receptor. Esaprazole, a drug initially developed for gastrointestinal ulcers, and its analogues containing this moiety have shown promising neuroprotective properties by modulating sigma-1 receptor activity.
Mechanism of Action: Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is implicated in a variety of cellular processes that promote neuronal survival and resilience.[3][4][5] The neuroprotective effects of sigma-1 receptor agonists are thought to be mediated through several mechanisms:[3][4][5]
-
Modulation of Calcium Signaling: The sigma-1 receptor interacts with and stabilizes IP3 receptors, regulating calcium flux between the ER and mitochondria, which is critical for maintaining cellular homeostasis.
-
Attenuation of ER Stress: By acting as a chaperone, the sigma-1 receptor helps to mitigate the unfolded protein response and reduce ER stress-induced apoptosis.
-
Promotion of Neurotrophic Factor Signaling: Activation of the sigma-1 receptor can enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) through pathways involving TrkB, ERK, and AKT, promoting neuronal survival and plasticity.[3]
-
Anti-inflammatory and Antioxidant Effects: Sigma-1 receptor activation can suppress the production of pro-inflammatory cytokines and activate antioxidant response elements, protecting neurons from oxidative damage.[4]
Figure 3. Sigma-1 Receptor Neuroprotection Pathway.
Quantitative Data: Esaprazole Analogues
Experimental Protocol: Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of compounds against glutamate- and hydrogen peroxide-induced toxicity in primary cortical neurons, as is relevant for the evaluation of Esaprazole analogues.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compounds (e.g., Esaprazole analogues) dissolved in a suitable vehicle (e.g., DMSO)
-
Glutamate (B1630785) solution
-
Hydrogen peroxide (H2O2) solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates coated with poly-D-lysine and allow them to mature for 7-10 days in vitro.
-
Compound Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the test compounds for a specified period (e.g., 1-24 hours) before inducing toxicity.
-
Induction of Toxicity:
-
Glutamate Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for a defined duration (e.g., 24 hours).
-
Oxidative Stress: Expose the neurons to a toxic concentration of hydrogen peroxide (e.g., 50-200 µM) for a defined duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, collect the culture supernatant.
-
Measure the amount of LDH released into the medium using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum lysis).
-
-
Data Analysis: Plot the percentage of neuroprotection (reduction in LDH release) against the concentration of the test compound to determine the EC50 value.
Figure 4. Neuroprotection Assay Workflow.
Conclusion
This compound is a valuable and proven scaffold in modern medicinal chemistry. Its incorporation into molecules like Olaparib has led to significant advancements in cancer therapy by targeting the DNA damage response pathway. Concurrently, its presence in Esaprazole analogues highlights its potential for developing novel treatments for neurodegenerative disorders through the modulation of the sigma-1 receptor. The detailed protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to leverage the advantageous properties of this chemical moiety in their drug discovery programs.
References
- 1. Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can IMTA System Improve the Productivity and Quality Traits of Aquatic Organisms Produced at Different Trophic Levels? The Benefits of IMTA—Not Only for the Ecosystem [mdpi.com]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nox4-dependent H2O2 production contributes to chronic glutamate toxicity in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Cyclopropylcarbonyl)piperazine as a Key Intermediate in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the utilization of 1-(Cyclopropylcarbonyl)piperazine as a crucial building block in the synthesis of potent neuroprotective agents. This document covers the synthesis of two distinct classes of neuroprotective compounds: PARP inhibitors, exemplified by Olaparib, and Sigma-1 receptor modulators, represented by Esaprazole analogs.
Introduction
This compound is a versatile chemical intermediate that has gained significant attention in medicinal chemistry for its role in the development of novel therapeutics targeting neurological disorders. Its unique structural features, combining a reactive piperazine (B1678402) moiety with a cyclopropylcarbonyl group, make it an ideal scaffold for the synthesis of complex molecules with diverse biological activities. This document outlines the synthetic pathways and experimental protocols for preparing neuroprotective agents using this key intermediate.
Synthesis of this compound Hydrochloride (Intermediate)
The hydrochloride salt of this compound is a stable, easy-to-handle solid, making it a preferred starting material for subsequent reactions.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes the deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate to yield the desired intermediate.
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) solution in methanol (e.g., 3M)
-
Dichloromethane (CH₂Cl₂) (alternative solvent)
-
Trifluoroacetic acid (TFA) (alternative deprotection reagent)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol.
-
Acidification: Cool the solution to 0°C using an ice bath. Slowly add a solution of hydrochloric acid in methanol (approximately 10 equivalents of HCl).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Product: The resulting off-white solid is this compound hydrochloride.
Alternative Procedure using TFA:
-
Dissolution: Disperse tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in anhydrous dichloromethane.
-
Deprotection: Add trifluoroacetic acid dropwise at 0°C and then allow the reaction to proceed at room temperature for 3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain this compound.
-
Salt Formation: Dissolve the obtained free base in a suitable solvent and treat with an acyl chloride to form the hydrochloride salt.
Characterization Data
| Compound | Form | Yield | ¹H-NMR (400 MHz, DMSO-d6) δ (ppm) | LC-MS (ESI) m/z |
| This compound hydrochloride | Off-white solid | >95% | 9.58 (s, 2H), 3.69-4.08 (m, 4H), 3.04-3.16 (m, 4H), 1.96-2.03 (m, 1H), 0.71-0.76 (m, 4H) | 155 [M+H]⁺ |
Application in the Synthesis of Olaparib (A PARP Inhibitor)
This compound is a key fragment in the synthesis of Olaparib (Lynparza®), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy and investigated for its neuroprotective effects.[1][2] Olaparib's chemical name is 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.[3]
Synthetic Pathway to Olaparib
The synthesis involves the coupling of this compound with a functionalized benzoic acid derivative.
Caption: Synthetic route to Olaparib.
Experimental Protocol: Synthesis of Olaparib
This protocol outlines the amide coupling reaction to form Olaparib.
Materials:
-
This compound hydrochloride
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Reactant Mixture: In a reaction vessel, suspend 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (1 equivalent) in acetonitrile.
-
Base and Intermediate Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) followed by this compound (1.2 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to approximately 18°C. Add HBTU (1.3 equivalents) portion-wise over 30 minutes, maintaining the temperature below 25°C.
-
Reaction: Stir the reaction mixture at room temperature for at least 2 hours.
-
Work-up and Purification: The work-up and purification would typically involve aqueous extraction to remove excess reagents and water-soluble byproducts, followed by crystallization or chromatographic purification to isolate Olaparib. Specific details can be found in the patent literature.
Mechanism of Action: PARP Inhibition in Neuroprotection
Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair.[4] In the context of neurological damage, overactivation of PARP can lead to cellular energy depletion and cell death. PARP inhibitors like Olaparib block this enzyme, preventing excessive PAR polymer formation and subsequent neuronal death, thus exerting a neuroprotective effect.[5] This mechanism is particularly relevant in conditions involving oxidative stress and DNA damage.
Caption: PARP inhibition pathway.
Application in the Synthesis of Esaprazole Analogs (Sigma-1 Receptor Modulators)
This compound also serves as a precursor for the synthesis of Esaprazole analogs, which have shown neuroprotective properties through their interaction with the Sigma-1 (σ1) receptor.[6]
General Synthetic Pathway to Esaprazole Analogs
The synthesis typically involves the N-alkylation of this compound with a suitable electrophile.
Caption: Synthesis of Esaprazole analogs.
Experimental Protocol: General N-Alkylation
Materials:
-
This compound hydrochloride
-
Alkyl halide (or other suitable electrophile)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
A suitable solvent (e.g., Acetonitrile, DMF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Reactant Mixture: To a solution of this compound (prepared from its hydrochloride salt by neutralization) in a suitable solvent, add the base.
-
Electrophile Addition: Add the desired electrophile (R-X) to the reaction mixture.
-
Reaction: Heat the reaction mixture as required and monitor the progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is then purified by column chromatography or crystallization.
Quantitative Data for Representative Neuroprotective Compounds
| Compound | Target | In Vitro Neuroprotection Assay (vs. Glutamate) | In Vitro Neuroprotection Assay (vs. H₂O₂) |
| Olaparib | PARP-1, PARP-2 | Data not available in searched literature | Data not available in searched literature |
| Esaprazole Analog (example) | Sigma-1 Receptor | Effective in primary cortical neurons | Effective in primary cortical neurons |
Note: Specific quantitative data such as IC₅₀ or EC₅₀ values for neuroprotection are highly dependent on the specific analog and the assay conditions and were not fully detailed in the provided search results. The table indicates the reported qualitative activity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a range of neuroprotective agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and application of novel compounds based on this scaffold. The divergent synthetic pathways leading to PARP inhibitors and Sigma-1 receptor modulators highlight the broad potential of this intermediate in addressing various mechanisms of neurodegeneration.
References
- 1. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Synthesis and biological evaluation of Esaprazole analogues showing σ1 binding and neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the scalable synthesis of 1-(Cyclopropylcarbonyl)piperazine, a key intermediate in the pharmaceutical industry, notably in the production of oncology therapeutics such as Olaparib. Two primary synthetic routes are presented: a two-step method involving a protected intermediate suitable for smaller scale and high purity requirements, and a more atom-economical one-pot synthesis amenable to large-scale industrial production. This document includes comprehensive experimental procedures, quantitative data summaries, quality control considerations, and safety protocols to guide researchers and process chemists in the efficient and safe production of this important building block.
Introduction
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structural motif is found in drugs targeting a range of conditions, highlighting its importance in medicinal chemistry and drug development.[3] The demand for high-purity this compound necessitates robust and scalable synthetic methods that are both efficient and economically viable for industrial application.
This document outlines two effective synthetic strategies. The first is a well-documented two-step laboratory-scale synthesis that proceeds through a tert-butoxycarbonyl (Boc) protected piperazine (B1678402) derivative. This method offers high purity and yield, making it an excellent choice for research and development purposes. The second protocol details a one-pot direct acylation of piperazine, a more streamlined approach that is better suited for industrial-scale manufacturing due to its reduced number of steps and improved atom economy.
Synthetic Routes and Methodologies
Two distinct methods for the synthesis of this compound are detailed below. Method A represents a two-step synthesis via a Boc-protected intermediate, while Method B describes a one-pot direct acylation process.
Method A: Two-Step Synthesis via N-Boc-Piperazine
This method involves the acylation of N-Boc-piperazine followed by the deprotection of the Boc group to yield the desired product. This approach is characterized by high yields and purity.
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
In this initial step, commercially available N-Boc-piperazine is acylated with cyclopropanecarbonyl chloride in the presence of a base to form the protected intermediate.
Step 2: Deprotection to form this compound Hydrochloride
The Boc-protected intermediate is then treated with a strong acid to remove the protecting group, yielding the hydrochloride salt of the final product.[3]
Method B: One-Pot Synthesis by Direct Acylation of Piperazine
This method provides a more direct and scalable route to this compound by eliminating the need for protecting groups. Piperazine is directly acylated with cyclopropanecarbonyl chloride.
Experimental Protocols
Protocol for Method A: Two-Step Synthesis
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Materials: N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine (B128534) (or another suitable base), and an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve N-Boc-piperazine (1 equivalent) and triethylamine (1.1 equivalents) in the chosen inert solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) to the cooled solution while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
-
Step 2: Deprotection to form this compound Hydrochloride
-
Materials: tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, hydrochloric acid solution in methanol (B129727) (e.g., 3M HCl in MeOH).[3]
-
Procedure:
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol.[3]
-
Cool the solution to 0 °C.[3]
-
Slowly add a solution of 3M hydrochloric acid in methanol.[3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield this compound hydrochloride as a solid.[3]
-
Protocol for Method B: One-Pot Direct Acylation
-
Materials: Piperazine, acetic acid, cyclopropanecarbonyl chloride, and toluene (B28343).
-
Procedure:
-
In a suitable reactor, add acetic acid.
-
Portion-wise, add piperazine (1 equivalent) to the acetic acid with stirring under an inert atmosphere (e.g., nitrogen).
-
Warm the mixture to approximately 40°C to achieve a complete solution.
-
Cool the solution to room temperature.
-
Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) over a period of 15-30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture.
-
The filtrate is then subjected to distillation under reduced pressure to remove the majority of the solvent.
-
Add toluene to the residue and continue distillation to azeotropically remove residual acetic acid.
-
The resulting slurry is diluted with additional toluene and stirred overnight to encourage crystallization.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum.
-
Data Presentation
The following tables summarize the quantitative data for the described synthetic methods.
Table 1: Quantitative Data for Method A, Step 2 (Deprotection)
| Parameter | Value | Reference |
| Starting Material | tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) | [3] |
| Reagent | 3M HCl in Methanol (15 mL) | [3] |
| Solvent | Methanol (15 mL) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | Overnight | [3] |
| Product | cyclopropyl(piperazin-1-yl)methanone hydrochloride (2.74 g) | [3] |
| Yield | 100% | [3] |
| Appearance | Off-white solid | [3] |
Table 2: Reactant Ratios for Method B (One-Pot Synthesis)
| Reactant | Molar Equivalent |
| Piperazine | 1.0 |
| Cyclopropanecarbonyl chloride | ~1.1 |
Note: Yield and purity data for the one-pot synthesis (Method B) are typically high, but will vary depending on the specific work-up and purification procedures employed at an industrial scale.
Quality Control and Impurity Profiling
For industrial use, stringent quality control of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for assessing purity and identifying impurities.
Proposed HPLC Method:
Due to the lack of a strong chromophore in the piperazine moiety, derivatization may be necessary for sensitive UV detection.[4][5][6]
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a lower wavelength (e.g., ~210 nm) may be possible for the amide chromophore. For higher sensitivity and specificity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) followed by detection at an appropriate wavelength (e.g., 340 nm) is recommended.[4] Alternatively, detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be employed.[6]
-
Standard Preparation: A reference standard of this compound should be used for quantification.
Potential Impurities:
-
Process-Related Impurities:
-
Unreacted piperazine
-
1,4-bis(cyclopropylcarbonyl)piperazine (di-acylated byproduct)
-
Residual solvents (e.g., acetic acid, toluene)
-
-
Degradation Products: Potential hydrolysis products if exposed to harsh acidic or basic conditions.
Impurity profiling should be conducted to identify and quantify any species present at levels greater than 0.1%.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[7]
-
Handle all chemicals in a well-ventilated fume hood.[7]
Reagent-Specific Hazards:
-
Cyclopropanecarbonyl chloride: Corrosive and reacts with water. Handle with care.
-
Piperazine: May cause skin and respiratory irritation.
-
Hydrochloric Acid: Corrosive and causes severe burns.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described synthetic methods.
Caption: Workflow for the two-step synthesis of this compound (Method A).
References
- 1. clearsynth.com [clearsynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. 1-环丙甲酰基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin für Folgereaktionen: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin, einer vielseitigen Zwischenstufe, die in der organischen Synthese und der pharmazeutischen Forschung von großer Bedeutung ist. Die hier beschriebenen Methoden, einschließlich N-Alkylierung, N-Arylierung, reduktiver Aminierung und Amidkopplung, eröffnen den Zugang zu einer breiten Palette von substituierten Piperazinderivaten für die Entwicklung neuer pharmazeutischer Wirkstoffe und chemischer Sonden.
Einleitung
1-(Cyclopropylcarbonyl)piperazin ist ein wertvoller Baustein in der medizinischen Chemie, der häufig bei der Synthese von Wirkstoffkandidaten eingesetzt wird. Seine Struktur, die einen Piperazinring und eine Cyclopropylcarbonylgruppe kombiniert, bietet einen reaktiven "Griff" für weitere Funktionalisierungen am sekundären Amin.[1][2] Diese Vielseitigkeit ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von Leitstrukturen. Insbesondere wurde diese Verbindung bei der Synthese von Inhibitoren der Poly(ADP-Ribose)-Polymerase (PARP) und Analoga von Esaprazol verwendet, die neuroprotektive Eigenschaften aufweisen.[2][3]
Übersicht der Derivatisierungsstrategien
Die Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin konzentriert sich hauptsächlich auf die Funktionalisierung des sekundären Amins im Piperazinring. Die gängigsten Methoden sind:
-
N-Alkylierung: Einführung einer Alkylgruppe durch Reaktion mit einem Alkylhalogenid oder durch reduktive Aminierung mit einem Aldehyd oder Keton.
-
N-Arylierung: Einführung einer Arylgruppe mittels palladiumkatalysierter Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung.
-
Amidkopplung: Bildung einer Amidbindung durch Reaktion mit einer Carbonsäure unter Verwendung eines Kupplungsreagenzes.
Diese Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und strukturellen Motiven, was zu einer diversen Bibliothek von Derivaten führt.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die Schlüsselderivatisierungsreaktionen von 1-(Cyclopropylcarbonyl)piperazin.
Protokoll 1: N-Alkylierung mittels direkter Alkylierung
Diese Methode beschreibt die direkte Alkylierung des Piperazinstickstoffs mit einem Alkylhalogenid.
Materialien:
-
1-(Cyclopropylcarbonyl)piperazin
-
Alkylbromid (z. B. Benzylbromid) (1.1 Äquivalente)
-
Wasserfreies Kaliumcarbonat (K₂CO₃) (2.0 Äquivalente)
-
Wasserfreies Acetonitril (MeCN)
Durchführung:
-
In einem trockenen Reaktionskolben werden 1-(Cyclopropylcarbonyl)piperazin und wasserfreies Kaliumcarbonat vorgelegt.
-
Wasserfreies Acetonitril wird zugegeben und die Suspension wird gerührt.
-
Das Alkylbromid (1.1 Äquivalente) wird langsam zur Reaktionsmischung zugegeben.
-
Die Reaktionsmischung wird auf eine geeignete Temperatur (z. B. 60-80 °C) erhitzt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Die anorganischen Salze werden durch Filtration entfernt und das Filtrat wird unter reduziertem Druck eingeengt.
-
Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.
Protokoll 2: N-Alkylierung mittels reduktiver Aminierung
Diese Methode ist eine zweistufige Eintopfreaktion, die die Bildung eines Iminiumions gefolgt von dessen Reduktion beinhaltet und die Bildung von quartären Ammoniumsalzen verhindert.
Materialien:
-
1-(Cyclopropylcarbonyl)piperazin
-
Aldehyd oder Keton (z. B. Benzaldehyd) (1.1 Äquivalente)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)
-
Essigsäure (katalytische Menge, optional)
Durchführung:
-
Eine Suspension von 1-(Cyclopropylcarbonyl)piperazin (1.0 Äquivalent) und dem Aldehyd (1.1 Äquivalente) in DCM wird für 5 Minuten gerührt.
-
Natriumtriacetoxyborhydrid (1.5 Äquivalente) wird zu der gerührten Lösung gegeben.
-
Die Reaktion wird bei Raumtemperatur für 1 bis 24 Stunden gerührt, bis der Ausgangsstoff verbraucht ist (Überwachung durch DC oder LC-MS).
-
Die Reaktionsmischung wird mit gesättigter wässriger Natriumbicarbonatlösung versetzt.
-
Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[1][4]
Protokoll 3: N-Arylierung mittels Buchwald-Hartwig-Aminierung
Diese palladiumkatalysierte Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[5][6]
Materialien:
-
1-(Cyclopropylcarbonyl)piperazin
-
Arylhalogenid (z. B. 4-Bromtoluol) (1.0 Äquivalent)
-
Palladium(II)-acetat (Pd(OAc)₂) (Katalysator, z. B. 2 mol%)
-
Phosphinligand (z. B. BINAP, XPhos) (z. B. 4 mol%)
-
Starke Base (z. B. Natrium-tert-butoxid, NaOtBu) (1.4 Äquivalente)
-
Wasserfreies Toluol oder Dioxan
Durchführung:
-
In einem mit Inertgas (Argon oder Stickstoff) gespülten Schlenkrohr werden Pd(OAc)₂, der Phosphinligand und NaOtBu vorgelegt.
-
Wasserfreies Toluol, 1-(Cyclopropylcarbonyl)piperazin und das Arylhalogenid werden zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei erhöhter Temperatur (z. B. 80-110 °C) gerührt, bis die Ausgangsmaterialien vollständig umgesetzt sind (Überwachung durch DC oder LC-MS).
-
Nach dem Abkühlen auf Raumtemperatur wird die Reaktion mit Wasser oder einer gesättigten Ammoniumchloridlösung gequencht.
-
Die Mischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Protokoll 4: Amidkopplung
Diese Methode beschreibt die Bildung einer Amidbindung zwischen 1-(Cyclopropylcarbonyl)piperazin und einer Carbonsäure unter Verwendung eines Kupplungsreagenzes.
Materialien:
-
1-(Cyclopropylcarbonyl)piperazin
-
Carbonsäure (z. B. Benzoesäure) (1.0 Äquivalent)
-
Kupplungsreagenz (z. B. HATU) (1.1 Äquivalente)
-
Nicht-nukleophile Base (z. B. N,N-Diisopropylethylamin, DIPEA) (2.0-3.0 Äquivalente)
-
Wasserfreies Dimethylformamid (DMF)
Durchführung:
-
In einem Kolben werden die Carbonsäure (1.0 Äquivalent) und HATU (1.1 Äquivalente) in wasserfreiem DMF gelöst.
-
DIPEA (2.0-3.0 Äquivalente) wird zur Lösung gegeben und bei Raumtemperatur für 15-30 Minuten gerührt, um eine Voraktivierung zu ermöglichen.
-
1-(Cyclopropylcarbonyl)piperazin (1.1 Äquivalente) wird zu der aktivierten Mischung gegeben.
-
Die Reaktion wird bei Raumtemperatur für 1-12 Stunden gerührt und mittels DC oder LC-MS überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die vereinigten organischen Schichten werden mit 1N HCl, gesättigtem NaHCO₃ und Sole gewaschen, über Na₂SO₄ getrocknet und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[2][7]
Datenpräsentation
Die folgende Tabelle fasst repräsentative quantitative Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Die Ausbeuten sind typisch und können je nach den spezifischen Substraten und Reaktionsbedingungen variieren.
| Reaktionstyp | Elektrophil/Kupplungspartner | Reagenzien | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| N-Alkylierung (Direkt) | Benzylbromid | K₂CO₃ | Acetonitril | 80 | 12 | 85-95 |
| N-Alkylierung (Reduktive Aminierung) | Benzaldehyd | NaBH(OAc)₃ | DCM | RT | 4 | 80-90 |
| N-Arylierung (Buchwald-Hartwig) | 4-Bromtoluol | Pd(OAc)₂, XPhos, NaOtBu | Toluol | 100 | 16 | 75-85 |
| Amidkopplung | Benzoesäure | HATU, DIPEA | DMF | RT | 2 | 90-98 |
| Amidkopplung (PARP-Inhibitor Synthese) | 2-Fluor-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoesäure | HBTU, DIPEA | Acetonitril | RT | 2 | 92 |
Visualisierung von Arbeitsabläufen
Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen die logischen Arbeitsabläufe für die beschriebenen Derivatisierungsreaktionen.
Abbildung 1: Arbeitsablauf für die N-Alkylierung.
Abbildung 2: Arbeitsabläufe für N-Arylierung und Amidkopplung.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Di-acylation in Piperazine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of di-acylation in piperazine (B1678402) reactions. Here, you will find troubleshooting advice and frequently asked questions to help you achieve selective mono-acylation of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating piperazine?
A1: The primary challenge in the acylation of piperazine, a symmetric diamine, is controlling the selectivity between mono-acylation and di-acylation. Both nitrogen atoms are nucleophilic and can react with an acylating agent. This often results in a mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material, which complicates purification and lowers the yield of the desired compound.[1]
Q2: How can I selectively achieve mono-acylation of piperazine?
A2: Several strategies can be employed to favor mono-acylation over di-acylation:
-
Use of Protecting Groups: This is a reliable method that involves protecting one of the piperazine nitrogens with a removable group, such as a tert-butyloxycarbonyl (Boc) group. The synthesis involves three main steps: protection, acylation of the free amine, and deprotection.[1][2]
-
In Situ Mono-protonation: This one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) to form a mono-salt. The protonated nitrogen is deactivated towards acylation, directing the reaction to the free nitrogen.[1][2][3]
-
Stoichiometric Control: Using a large excess of piperazine (3-10 equivalents) relative to the acylating agent statistically favors the formation of the mono-acylated product.[1][3]
-
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can significantly improve selectivity for mono-acylation.[1]
-
Alternative Acylating/Activating Agents: The use of sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can favor mono-acylation.[1][4]
Q3: What are the advantages and disadvantages of using a protecting group strategy?
A3:
-
Advantages: This method offers high selectivity and generally leads to cleaner reactions, simplifying purification.[3]
-
Disadvantages: It is a multi-step process which can lower the overall yield and increase costs due to the need for additional reagents and purification steps.[2][3][4]
Q4: When is it appropriate to use an excess of piperazine to control selectivity?
A4: Using an excess of piperazine is a cost-effective, one-step method suitable for simple acylations where the starting materials are inexpensive. However, a key challenge is the removal of the excess piperazine after the reaction, which can be difficult.[3]
Q5: How does in situ mono-protonation work and what are its limitations?
A5: By adding one equivalent of an acid, one of the nitrogen atoms of piperazine becomes protonated, forming a piperazinium salt. This protonated nitrogen is significantly less nucleophilic, thus directing the acylation to the non-protonated nitrogen.[1][2] A potential limitation is that the nucleophilicity of the remaining free amine is lower than that of unprotonated piperazine, which might necessitate longer reaction times or the use of more reactive acylating agents.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of mono-acylated product and significant di-acylated byproduct. | 1. Uncontrolled stoichiometry. The 1:1 reaction of piperazine and the acylating agent often leads to a statistical mixture.[3] 2. High reactivity of the mono-acylated intermediate. The initially formed mono-acylated piperazine can sometimes be more nucleophilic than piperazine itself, leading to a second acylation.[3] | 1. Use a large excess of piperazine (3-10 equivalents). This will statistically favor mono-acylation.[3] 2. Employ a protecting group strategy. Protect one nitrogen with a Boc group to ensure only one site is available for acylation.[1][2] 3. Utilize the in situ mono-protonation method. Deactivate one nitrogen by forming a mono-salt with one equivalent of acid.[1][3] |
| Difficult purification of the desired mono-acylated product. | Formation of a complex mixture of starting material, mono-acylated product, and di-acylated byproduct. | Improve the selectivity of the reaction using the methods mentioned above. A cleaner reaction will simplify the purification process. For removal of excess piperazine, consider an acidic wash.[3] |
| The reaction is slow or does not go to completion with the mono-protonation method. | The nucleophilicity of the unprotonated nitrogen is reduced in the mono-salt.[3] | 1. Use a more reactive acylating agent (e.g., an acyl chloride instead of an ester). 2. Increase the reaction temperature or prolong the reaction time, while monitoring for side reactions. 3. Consider using a catalytic amount of a base to facilitate the reaction, though this may compromise selectivity. |
Quantitative Data Summary
The following table summarizes the typical yields for different mono-acylation strategies.
| Strategy | Stoichiometry (Piperazine:Acylating Agent) | Typical Yield of Mono-acylated Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[3] | One-step, cost-effective.[3] | Difficult removal of excess piperazine.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Acylating Agent) | >80% for the acylation step[3] | High selectivity, clean reaction.[3] | Multi-step process, higher cost.[3][4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:acylating agent) | 60-89%[3] | One-pot synthesis, good yields.[3] | May require longer reaction times or activation.[3] |
Experimental Protocols
Protocol 1: Mono-acylation using a Boc Protecting Group
Step 1: Synthesis of 1-Boc-piperazine [3]
-
Dissolve piperazine (2.0 eq.) in dichloromethane (B109758) (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[3]
Step 2: Acylation of 1-Boc-piperazine [3]
-
Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group [3]
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent to yield the desired mono-acylated piperazine, often as a salt.
Protocol 2: Mono-acylation using In Situ Mono-protonation
-
In a round bottom flask, prepare a solution of piperazine (0.05 mol) and piperazine dihydrochloride (B599025) (0.05 mol) in water (20 ml). This generates the piperazine monohydrochloride in situ.[6]
-
In a separate flask, prepare the acylating agent. For example, react a carboxylic acid (0.01 mol) with 1,1'-Carbonyldiimidazole (CDI) (0.012 mol) to form the acyl imidazole.[6]
-
Add the aqueous solution of piperazine mono-salt to the acylating agent.
-
Stir the reaction mixture for about 30 minutes.[6]
-
Work-up involves washing with an organic solvent (e.g., ethyl acetate) to remove any di-acylated product, followed by basification of the aqueous layer and extraction of the desired mono-acylated product.[6]
Visual Workflow for Troubleshooting Di-acylation
Caption: Troubleshooting workflow for controlling di-acylation in piperazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 1-(Cyclopropylcarbonyl)piperazine. This valuable building block is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] This guide offers troubleshooting advice for common issues encountered during synthesis, frequently asked questions, detailed experimental protocols, and a comparison of different synthetic methods.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, providing practical solutions to improve yield and purity.
Issue 1: Low Yield of the Desired Mono-acylated Product and Formation of 1,4-bis(cyclopropylcarbonyl)piperazine
-
Question: My reaction is producing a significant amount of the di-substituted byproduct, 1,4-bis(cyclopropylcarbonyl)piperazine, which lowers the yield of the desired mono-substituted product. How can I improve the selectivity for mono-acylation?
-
Answer: The formation of the di-substituted byproduct is a common challenge due to the similar reactivity of both nitrogen atoms in the piperazine (B1678402) ring.[3] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) relative to the cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid is a straightforward method. This statistically favors the reaction of the acylating agent with the more abundant, unreacted piperazine.[4]
-
Slow Addition of the Acylating Agent: Adding the cyclopropanecarbonyl chloride or activated cyclopropanecarboxylic acid dropwise to the piperazine solution, especially at low temperatures (e.g., 0 °C), can help control the reaction rate and minimize the formation of the di-substituted product.[5]
-
In-situ Protonation of Piperazine: The formation of a piperazine monohydrochloride or monoacetate salt in situ can be used as a simple protection strategy to suppress the formation of di-substituted derivatives.[6]
-
Protecting Group Strategy: A highly effective method for ensuring mono-acylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing the acylation to occur selectively at the other nitrogen. The Boc group is then removed in a subsequent deprotection step.[3][4][7]
-
Issue 2: Incomplete Reaction or Low Conversion Rate
-
Question: My reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do to improve the conversion rate?
-
Answer: Incomplete reactions can be due to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.
-
Choice of Acylating Agent: Cyclopropanecarbonyl chloride is generally more reactive than cyclopropanecarboxylic acid.[8] If you are using the carboxylic acid, ensure you are using an effective coupling agent to activate it.
-
Amide Coupling Agents: When using cyclopropanecarboxylic acid, the choice of coupling agent is critical. Uronium/aminium salts like HATU and HBTU are highly efficient and lead to fast reaction times.[9] Phosphonium salts like PyBOP are also very effective and have a low risk of racemization. Carbodiimides such as EDC, often used with additives like HOBt, are a cost-effective option.[9][10]
-
Reaction Temperature: While low temperatures are often used to control selectivity, a very low temperature might slow down the reaction excessively. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and consider allowing the reaction to slowly warm to room temperature.[5]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.[3]
-
Purity of Reagents: The purity of starting materials is crucial. Cyclopropanecarbonyl chloride is sensitive to moisture and can hydrolyze to the unreactive carboxylic acid.[11] Ensure all reagents and solvents are anhydrous.[5]
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am having difficulty purifying this compound from the reaction mixture, especially in removing unreacted piperazine and the di-substituted byproduct. What are some effective purification strategies?
-
Answer: Purifying the target compound from a mixture containing starting materials and byproducts requires a suitable strategy based on the physical properties of the components.
-
Acid-Base Extraction: This is a highly effective method for separating the basic piperazine-containing compounds from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The desired product, unreacted piperazine, and the di-substituted byproduct will move into the aqueous layer as their hydrochloride salts. The organic layer containing non-basic impurities can be discarded. Subsequently, the aqueous layer is basified (e.g., with NaOH or K₂CO₃) to a pH of 10-11, and the free bases can be extracted back into an organic solvent.[12]
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate) can effectively separate the mono-substituted product from the less polar di-substituted byproduct and the more polar unreacted piperazine.[7]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective method for obtaining a high-purity product.[6]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be used for purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to prepare this compound?
-
A1: The two primary synthetic routes are:
-
Direct Acylation of Piperazine: This involves the reaction of piperazine with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid (using a coupling agent). To achieve mono-selectivity, a large excess of piperazine is typically used.[4][13]
-
Acylation of Mono-protected Piperazine: This is a two-step process that involves first protecting one of the piperazine nitrogens with a group like Boc, followed by acylation of the remaining free nitrogen. The final step is the removal of the protecting group.[7][14]
-
-
-
Q2: Which synthetic route is preferable for large-scale synthesis?
-
A2: For large-scale synthesis, the direct acylation of piperazine using an excess of piperazine can be more cost-effective as it avoids the additional steps of protection and deprotection.[6] However, the use of a large excess of piperazine might complicate purification and recovery of the unreacted starting material. The protecting group strategy offers better control and potentially higher purity of the crude product, which can simplify downstream processing, making it a viable option for large-scale production as well.[14]
-
-
Q3: What is the role of a base in the acylation reaction?
-
A3: A base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is used to neutralize the HCl that is formed as a byproduct when using cyclopropanecarbonyl chloride as the acylating agent.[14] When using a coupling agent with cyclopropanecarboxylic acid, a non-nucleophilic base is often required to facilitate the reaction.[9]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Acylation | Piperazine, Cyclopropanecarbonyl Chloride | Large excess of piperazine, Triethylamine | Moderate to Good | Fewer steps, cost-effective for large scale.[6] | Requires a large excess of piperazine, potential for di-substitution, purification can be challenging.[3] |
| Protecting Group Strategy | N-Boc-piperazine, Cyclopropanecarbonyl Chloride | Triethylamine, Trifluoroacetic acid (for deprotection) | High to Excellent | High selectivity for mono-acylation, easier purification.[7] | More steps (protection and deprotection), higher cost of starting materials.[6] |
| Amide Coupling | Piperazine, Cyclopropanecarboxylic Acid | Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) | Good to Excellent | Avoids the use of acyl chloride.[9] | Coupling agents can be expensive, requires careful optimization of conditions.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Acylation of Piperazine
-
Materials:
-
Piperazine (10 equivalents)
-
Cyclopropanecarbonyl chloride (1 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous DCM to the piperazine solution dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting guide.
-
Protocol 2: Synthesis of this compound via N-Boc-piperazine
-
Step 1: Acylation of N-Boc-piperazine
-
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Cyclopropanecarbonyl chloride (1.05 equivalents)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-piperazine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add cyclopropanecarbonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate.
-
-
-
Step 2: Deprotection of the Boc Group
-
Materials:
-
tert-butyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate (from Step 1)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent (e.g., methanol or dioxane)[15]
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude product from Step 1 in DCM.
-
Cool the solution to 0 °C.
-
Slowly add an excess of TFA or a solution of HCl.[15]
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
-
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 12. jgtps.com [jgtps.com]
- 13. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 14. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 15. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-(Cyclopropylcarbonyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(Cyclopropylcarbonyl)piperazine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The most common impurities include unreacted piperazine (B1678402), the di-acylated byproduct N,N'-bis(cyclopropylcarbonyl)piperazine, and residual starting materials from the preceding synthesis steps, such as Boc-protected piperazine if a deprotection route is used.
Q2: Which purification techniques are most effective for this compound?
The most effective purification techniques are crystallization, column chromatography, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the purification process. For TLC, a mobile phase of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1) with a small amount of triethylamine (B128534) (0.5%) can be used. Staining with potassium permanganate (B83412) or ninhydrin (B49086) can help visualize the spots.
Q4: What is the expected appearance and stability of pure this compound?
Pure this compound is typically a white to off-white solid.[1] It is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| The product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the product. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Try a different solvent system with a lower boiling point. |
| Low yield of crystals. | The product is too soluble in the chosen solvent. The product was not completely precipitated. | - Use a solvent system in which the product has lower solubility at colder temperatures.- Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.- Minimize the amount of solvent used for washing the crystals. |
| Poor purity of the crystallized product. | Impurities are co-crystallizing with the product. Incomplete removal of the mother liquor. | - Perform a second recrystallization, potentially with a different solvent system.- Ensure slow cooling to promote the formation of well-defined crystals, which are less likely to trap impurities.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product streaks or "tails" on the column/TLC. | The basic nitrogen of the piperazine is interacting strongly with the acidic silica (B1680970) gel. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium (B1175870) hydroxide, to the eluent. |
| Product does not move from the baseline (Rf = 0). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). |
| Poor separation of the product from impurities. | The chosen eluent system has poor selectivity. | - Test a variety of eluent systems with different solvent combinations.- Run a gradient elution, starting with a less polar eluent and gradually increasing the polarity. |
| Low recovery of the product from the column. | The product is irreversibly adsorbed onto the silica gel. | - Use a basic modifier in the eluent to minimize strong interactions with the silica.- Consider using a different stationary phase, such as alumina. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Crystallization | >99% | 70-90% | - High purity achievable- Scalable- Cost-effective | - Potential for yield loss- May require optimization of solvent system |
| Column Chromatography | 98-99% | 60-85% | - Good for removing closely related impurities- Adaptable to different scales | - Can be time-consuming- Requires larger volumes of solvent- Potential for product loss on the column |
| Acid-Base Extraction | 95-98% | 80-95% | - Effective for removing non-basic impurities- Good for initial cleanup | - May not remove basic impurities like piperazine or the di-acylated byproduct effectively |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of ethanol (B145695) and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by TLC analysis. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with 0.5% triethylamine.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
References
Technical Support Center: Troubleshooting Common Side Reactions in Piperazine Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the acylation of piperazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during piperazine (B1678402) acylation, and why does it occur?
The most prevalent side reaction is di-acylation, where both nitrogen atoms of the piperazine ring are acylated.[1][2] This occurs because piperazine is a symmetric diamine, making both nitrogens susceptible to reaction with the acylating agent.[2] The mono-acylated product, once formed, can sometimes be more nucleophilic than the starting piperazine, leading to a second acylation reaction.[1] This often results in a mixture of mono-substituted, di-substituted, and unreacted starting materials, which can complicate purification and lower the yield of the desired mono-acylated product.[2]
Q2: How can I selectively achieve mono-acylation and avoid the di-acylated byproduct?
Several strategies can be employed to favor mono-acylation:
-
Use of an Excess of Piperazine: Employing a large excess of piperazine (typically 3-10 equivalents) relative to the acylating agent statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product.[1][2]
-
Protecting Group Strategy: This is a highly reliable method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[1][2] The acylation is then performed on the unprotected nitrogen, followed by the removal of the protecting group.[2] This multi-step process generally provides high selectivity and cleaner reactions.[1][2]
-
In Situ Mono-Protonation: This one-pot approach involves reacting piperazine with one equivalent of an acid (e.g., HCl) to form the mono-salt. The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[1][2][3]
-
Slow Addition of Acylating Agent: Adding the acylating agent (e.g., acyl chloride) slowly and at a low temperature can help to control the reaction and minimize di-acylation.[2]
Q3: What are other, less common, side reactions to be aware of during piperazine acylation?
While di-acylation is the primary concern, other side reactions can occur under specific conditions:
-
N-Oxide Formation: Tertiary amines, including acylated piperazines, can be oxidized to form N-oxides.[4][5][6] This is more likely to occur if oxidizing agents are present or under certain metabolic conditions.
-
Ring-Opening Reactions: Although less common during standard acylation, the piperazine ring can undergo cleavage under harsh reaction conditions or with specific reagents, such as with DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives.[7][8]
-
Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents like EDC, the activated intermediate can rearrange to form an N-acylurea byproduct. The addition of additives like HOBt or HOAt can suppress this side reaction.[9]
Q4: How can I monitor the progress of my reaction and identify the products and byproducts?
Standard analytical techniques are essential for monitoring reaction progress and identifying products:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and quantify the relative amounts of mono- and di-acylated products.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, confirming the identity of the desired product and byproducts.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying impurities.[10]
Troubleshooting Guides
Issue 1: Significant Formation of Di-acylated Byproduct
This is the most common issue in piperazine acylation. The following table summarizes troubleshooting strategies.
| Potential Cause | Recommended Solution | Key Considerations |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to the acylating agent (e.g., 3-10 equivalents).[1][2] | This method is cost-effective for a one-step reaction but requires efficient removal of excess piperazine during purification.[1] |
| High Reactivity of Mono-acylated Intermediate | Add the acylating agent slowly (dropwise) and at a low temperature (e.g., 0 °C).[2][14] | This helps to maintain a low concentration of the acylating agent, favoring reaction with the more abundant piperazine. |
| Both Nitrogens are Equally Reactive | Utilize a mono-protected piperazine, such as N-Boc-piperazine.[1][2] | This is a highly selective but multi-step process that can lower the overall yield.[1] |
| Reaction Conditions Too Forcing | Optimize reaction temperature and time by monitoring with TLC or LC-MS. | Prolonged reaction times or high temperatures can favor the formation of the thermodynamically stable di-substituted product.[14] |
| Simultaneous Reactivity | Employ the in situ mono-protonation strategy by adding one equivalent of acid.[1][2] | This is a convenient one-pot synthesis, but the nucleophilicity of the unprotonated nitrogen is reduced, potentially requiring longer reaction times.[1] |
Experimental Protocols
Protocol 1: Selective Mono-acylation using a Protecting Group (Boc-Protection)
-
Protection: Dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM). Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Purify the resulting N-Boc-piperazine by column chromatography.[14]
-
Acylation: Dissolve the purified N-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (B1165640) (1.1 equivalents). Stir the reaction at room temperature until completion (monitor by TLC).
-
Deprotection: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM and add an excess of trifluoroacetic acid (TFA) at 0 °C. Stir the mixture at room temperature for 1-2 hours. Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated product.[2]
Protocol 2: Selective Mono-acylation using Excess Piperazine
-
Dissolve piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile.
-
Add a base like potassium carbonate (2 equivalents).
-
Slowly add the acylating agent (1 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the residue. Purification can be achieved by column chromatography or an acidic wash to remove the excess piperazine.[1]
Visualizations
Caption: Troubleshooting workflow for excessive di-acylation.
Caption: Reaction pathways for mono- and di-acylation of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 5. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. qascf.com [qascf.com]
- 12. mdpi.com [mdpi.com]
- 13. scienceasia.org [scienceasia.org]
- 14. benchchem.com [benchchem.com]
Column chromatography conditions for purifying piperazine amides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying piperazine (B1678402) amides using column chromatography. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude piperazine amide reaction mixtures?
A1: Crude piperazine amide products often contain a variety of impurities stemming from starting materials, side reactions, and degradation. Common impurities may include:
-
Unreacted Starting Materials: Residual acylating agents (e.g., carboxylic acids) and unreacted piperazine derivatives.
-
Coupling Reagent Byproducts: Byproducts from coupling agents such as EDC.HCl and HOBt.
-
Side-Reaction Products: Formation of di-acylated piperazine or other symmetrically disubstituted by-products is a common issue. Other potential side-products can include pyrazines and N-alkyl piperazines.[1][2]
-
Degradation Products: Piperazine amides can be susceptible to degradation, especially if exposed to high temperatures or acidic conditions, potentially leading to the formation of N-formylpiperazine and ammonia (B1221849).[1]
Q2: What are the recommended starting conditions for column chromatography of piperazine amides?
A2: The choice of stationary and mobile phases is critical for the successful purification of piperazine amides. Due to the basic nature of the piperazine moiety, standard silica (B1680970) gel chromatography can be challenging. Here are some recommended starting points:
-
Stationary Phase:
-
Silica Gel: The most common stationary phase, but often requires modification of the mobile phase to prevent peak tailing.
-
Alumina (Basic or Neutral): A good alternative to silica gel for basic compounds, as it is less acidic.[1]
-
Amine-Functionalized Silica: Provides a more inert surface for the separation of basic compounds and can significantly improve peak shape.[3]
-
-
Mobile Phase:
-
For Normal-Phase Chromatography (Silica Gel/Alumina): A gradient of a polar solvent in a non-polar solvent is typically used. Common systems include:
-
Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH)[4]
-
Hexane and Ethyl Acetate[5]
-
-
Basic Modifier: To prevent peak tailing on silica gel, it is highly recommended to add a small amount of a basic modifier to the mobile phase, such as:
-
Triethylamine (B128534) (TEA) at 0.1-1%[1]
-
Ammonia (by using a stock solution of ammonium (B1175870) hydroxide (B78521) in methanol)[6]
-
-
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. It is used to:
-
Identify a suitable solvent system before running the column.
-
Analyze the fractions collected from the column to determine which ones contain the desired product.
-
Assess the purity of the combined fractions.
For more quantitative analysis of the final product purity, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of piperazine amides.
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Strong interaction between the basic piperazine amide and the acidic silica gel.[1] | Add a Basic Modifier: Incorporate 0.1-1% triethylamine or ammonia into your mobile phase to neutralize the acidic silanol (B1196071) groups on the silica gel.[1][3] Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina, or use an amine-functionalized silica column.[1][3] |
| Co-elution of Impurities | Insufficient selectivity of the mobile phase. | Optimize Solvent System: Systematically vary the polarity of the mobile phase. A shallow gradient can improve separation. Try a Different Solvent System: If a hexane/ethyl acetate (B1210297) system is not working, try a dichloromethane/methanol system, or vice versa.[4][5] |
| Product Degradation on the Column | The piperazine amide is unstable on the acidic silica gel. | Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[6] Deactivate Silica Gel: Use the methods described for peak tailing (add a basic modifier or change the stationary phase).[3][6] |
| Product Not Eluting from the Column | The mobile phase is not polar enough to elute the compound. | Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase system. Consider Reversed-Phase: For very polar piperazine amides, reversed-phase chromatography might be a better option.[3] |
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography of a Piperazine Amide
This protocol provides a general guideline for purifying a piperazine amide using silica gel column chromatography.
-
Slurry Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane with 1% triethylamine).[1]
-
-
Column Packing:
-
Pour the slurry into the chromatography column.
-
Allow the silica gel to settle, ensuring an evenly packed bed without any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]
-
-
Sample Loading:
-
Dissolve the crude piperazine amide in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.[1]
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., increasing the percentage of methanol in dichloromethane).
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified piperazine amide.
-
Data Presentation
Table 1: Recommended Mobile Phase Systems for Piperazine Amide Purification
| Stationary Phase | Mobile Phase System | Basic Modifier | Notes |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine or Ammonia | A common system for moderately polar piperazine amides.[1][4] |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine or Ammonia | Suitable for less polar piperazine amides.[5] |
| Alumina (Neutral or Basic) | Dichloromethane / Methanol or Hexane / Ethyl Acetate | Not always necessary | A good alternative to avoid issues with acidic silica gel.[1] |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | Not necessary | Ideal for preventing peak tailing of basic compounds.[3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: NMR Analysis of 1-(Cyclopropylcarbonyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-(Cyclopropylcarbonyl)piperazine by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the NMR analysis of this compound for impurity identification.
Q1: I am seeing unexpected signals in my ¹H NMR spectrum of this compound. What could they be?
A1: Unexpected signals in the ¹H NMR spectrum can arise from various sources, including residual solvents, starting materials, by-products from the synthesis, or degradation products. Based on the common synthesis routes, potential impurities to consider are piperazine (B1678402), cyclopropanecarboxylic acid, and tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
Q2: How can I identify residual solvents in my NMR spectrum?
A2: Residual solvents from the synthesis or purification steps are a common source of extraneous peaks. You can identify them by comparing the chemical shifts of the unknown signals with published data for common laboratory solvents. It's crucial to know the deuterated solvent used for the NMR analysis as the residual peaks of solvents will have different chemical shifts depending on the NMR solvent.
Q3: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
A3: Broad peaks in an NMR spectrum can be due to several factors:
-
Poor shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should resolve this.
-
Insoluble material: The sample may not be fully dissolved in the NMR solvent. Try using a different solvent or filtering the sample.
-
Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad signals. For example, the N-H proton of piperazine can exchange with residual water or other labile protons.
Q4: I suspect the presence of unreacted piperazine in my sample. How can I confirm this using NMR?
A4: Unreacted piperazine will show a characteristic singlet in the ¹H NMR spectrum for its four equivalent methylene (B1212753) protons. The chemical shift of this peak is dependent on the solvent used. Additionally, the N-H protons of piperazine will appear as a singlet, which may be broad and its chemical shift can vary with concentration and temperature. To confirm its presence, you can "spike" your sample with a small amount of pure piperazine and see if the suspected peak increases in intensity.
Q5: What signals would indicate the presence of cyclopropanecarboxylic acid as an impurity?
A5: Cyclopropanecarboxylic acid would show characteristic signals for the cyclopropyl (B3062369) protons and a carboxylic acid proton. The cyclopropyl protons typically appear as multiplets in the upfield region of the spectrum. The carboxylic acid proton is a broad singlet that is highly dependent on the solvent and concentration and will exchange with D₂O.
Q6: Can I use ¹³C NMR to identify impurities?
A6: Yes, ¹³C NMR is a powerful tool for identifying impurities, especially for non-protonated carbons or when proton signals overlap. Each carbon in a unique chemical environment will give a distinct signal. By comparing the ¹³C NMR spectrum of your sample with that of the pure compound and potential impurities, you can identify carbon signals that do not belong to this compound.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are approximate and can vary slightly based on the solvent, concentration, and temperature.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm)
| Compound | Cyclopropyl Protons | Piperazine Protons (CH₂) | Other Protons |
| This compound | 0.7-0.9 (m, 4H), 1.7-1.8 (m, 1H) | ~3.6 (t, 4H), ~2.8 (t, 4H) | - |
| Piperazine | - | ~2.8 (s, 8H) | N-H (variable) |
| Cyclopropanecarboxylic Acid | 0.8-1.1 (m, 4H), 1.5-1.6 (m, 1H) | - | COOH (~12 ppm, broad) |
| tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | 0.7-0.8 (m, 4H), 1.6-1.7 (m, 1H) | ~3.5 (t, 4H), ~3.3 (t, 4H) | ~1.4 (s, 9H, t-butyl) |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)
| Compound | Cyclopropyl Carbons | Piperazine Carbons (CH₂) | Other Carbons |
| This compound | ~10 (CH), ~8 (2x CH₂) | ~45, ~42 | ~173 (C=O) |
| Piperazine | - | ~45 | - |
| Cyclopropanecarboxylic Acid | ~14 (CH), ~9 (2x CH₂) | - | ~179 (C=O) |
| tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | ~11 (CH), ~8 (2x CH₂) | ~44, ~43 | ~172 (C=O, amide), ~154 (C=O, carbamate), ~80 (quaternary C, t-butyl), ~28 (3x CH₃, t-butyl) |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation for NMR Analysis:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.
-
Cap the NMR tube and gently vortex or sonicate the sample until it is completely dissolved.
-
If necessary, filter the solution to remove any particulate matter.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A sweep width of 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the workflow for impurity identification and the logical relationships in troubleshooting.
Caption: Experimental workflow for identifying impurities in this compound by NMR.
Caption: Logical relationship for troubleshooting unexpected peaks in an NMR spectrum.
Technical Support Center: Overcoming Solubility Challenges of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the poor aqueous solubility often encountered with piperazine (B1678402) derivatives.
Troubleshooting & FAQs
This section is divided into key areas you might be exploring to enhance your compound's solubility.
Section 1: Initial Assessment & Chemical Modification
The first step in addressing poor solubility is to understand the physicochemical properties of your molecule and consider structural modifications.
Question: My piperazine derivative shows very low aqueous solubility (<1 µg/mL). What is the first step I should take?
Answer: The first step is to perform a thorough physicochemical characterization of your compound. Understanding properties like pKa and lipophilicity (LogP) is crucial for making an informed decision. Since piperazine is a basic moiety, its ionization state, and therefore solubility, is highly dependent on pH.[1]
-
Determine the pKa: The pKa value(s) of your piperazine derivative will tell you the pH at which the molecule is ionized.[2] Ionized species are generally more water-soluble.[3] Potentiometric titration is a common and accurate method for pKa determination.[2][4]
-
Measure LogP: The LogP (partition coefficient) value indicates the lipophilicity of your compound. A high LogP is often correlated with poor aqueous solubility.[5]
-
Assess pH-dependent Solubility: Run a simple pH-solubility profile to see how solubility changes in acidic versus neutral conditions. Given the basic nature of the piperazine ring, you should expect solubility to be higher at a lower pH where the nitrogen atoms are protonated.[1]
Question: Should I consider making a salt form of my basic piperazine derivative to improve its solubility?
Answer: Yes, salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of basic drugs like piperazine derivatives.[6][7][8] By reacting the basic piperazine nitrogen with an acid, you form a salt which is often more soluble in water.[3][9]
Key Considerations for Salt Selection:
-
The pKa Rule: A stable salt generally requires a pKa difference (ΔpKa) of at least 2-3 units between the base (your piperazine derivative) and the acid (the counter-ion).[9]
-
Counter-ion Choice: Common counter-ions for basic drugs include hydrochloride, hydrobromide, mesylate, acetate, and fumarate.[9] The choice of counter-ion can significantly impact the final properties of the salt, including solubility, stability, and hygroscopicity.[7]
-
Screening: It is advisable to perform a salt screening study with various counter-ions to identify the optimal salt form with the best combination of properties.[7]
Question: When is a prodrug strategy appropriate for a piperazine derivative?
Answer: A prodrug strategy is an excellent option when simple salt formation is not sufficient or when you need to overcome other issues like poor permeability or rapid metabolism.[10][11] A prodrug is a bioreversible derivative of your active compound that converts back to the parent drug in vivo.[12]
For improving solubility, a common approach is to attach a highly soluble promoiety to your piperazine derivative.[13]
Common Solubilizing Promoieties:
-
Phosphate (B84403) Esters: Attaching a phosphate group creates a highly water-soluble prodrug that is often cleaved by endogenous phosphatases.[13] Phosphate esters can exist as dianions at physiological pH, greatly enhancing aqueous solubility.[13]
-
Amino Acid Conjugates: Linking an amino acid can introduce ionizable groups and improve water solubility.
-
PEGylation: Conjugating with polyethylene (B3416737) glycol (PEG) can improve solubility and also extend the systemic circulation time.[14]
This approach should be considered early in the discovery process.[12]
Section 2: Formulation & Drug Delivery Strategies
If chemical modification is not feasible or desirable, various formulation strategies can be employed.
Question: My compound is in late-stage discovery, and I cannot modify the core structure. What are the best formulation approaches to consider?
Answer: For late-stage compounds, formulation strategies focus on enhancing the dissolution of the existing molecule. Key approaches include physical modifications and the use of specialized delivery systems.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[15]
-
Micronization: Milling techniques can reduce particle size to the micron range.[16][17][18]
-
Nanonization (Nanosuspensions): This involves reducing the drug particle size to the sub-micron range (typically 200-600 nm) and stabilizing them in a liquid medium as a colloidal dispersion.[15][19] Nanosuspensions are a promising approach for drugs that are poorly soluble in both aqueous and organic media.[19][20]
-
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for improving the solubility of poorly water-soluble drugs.[21][22][23]
-
Mechanism: In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC, copovidone).[24][25][26] The amorphous form has a higher apparent solubility and faster dissolution rate because energy is not required to break the crystal lattice.[21][23]
-
Preparation: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[21][22][25]
-
Question: What are the pros and cons of using co-solvents versus creating a nanosuspension?
Answer: The choice between co-solvents and nanosuspensions depends on the specific application (e.g., in vitro assay vs. in vivo dosing) and the properties of your compound.
| Strategy | Pros | Cons | Best For |
| Co-solvents | Simple and fast to formulate.[27] Effective for solubilizing nonpolar drugs.[27] Can increase solubility by thousands of times.[18] | Can have toxicity/irritation issues (especially for parenteral routes).[27] May precipitate upon dilution in aqueous media. Drug may not be stable in the co-solvent mixture. | In vitro screening assays, early-stage preclinical studies, parenteral formulations where toxicity is managed. |
| Nanosuspensions | Increases both dissolution rate and saturation solubility.[19] High drug loading is possible.[28] Applicable for drugs poorly soluble in all media.[19] Can improve bioavailability.[28] | More complex formulation process (requires specialized equipment like high-pressure homogenizers).[17][27] Potential for physical instability (crystal growth) over time. | Oral and parenteral dosage forms, compounds in BCS Class II and IV, improving oral bioavailability. |
Experimental Protocols & Methodologies
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This assay is used for rapid, early-stage assessment of solubility. It measures the concentration of a compound in a saturated solution after a short incubation period.[29]
Objective: To determine the kinetic solubility of a piperazine derivative in an aqueous buffer.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution).[30]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[31]
-
96-well filter plates (e.g., Millipore Multiscreen).[29]
-
96-well UV collection plate.
-
Thermomixer or plate shaker.[30]
-
UV-Vis plate reader.[29]
Procedure:
-
Preparation: Prepare serial dilutions of your compound in DMSO for a calibration curve.
-
Sample Addition: Add a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution to the wells of the filter plate.[30][31]
-
Buffer Addition: Add the aqueous buffer (e.g., 198 µL) to each well to reach the desired final volume and compound concentration. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.[30][32]
-
Incubation: Seal the plate and place it in a thermomixer. Shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[29][30]
-
Filtration: After incubation, stack the filter plate on top of the UV collection plate. Centrifuge to filter the solution and separate any undissolved precipitate.
-
Quantification: Transfer the filtrate to a new plate if necessary. Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λ_max.[29]
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve prepared in a matching buffer/DMSO mixture. This concentration is the kinetic solubility.
Protocol 2: pKa Determination by Potentiometric Titration
This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.[2][4]
Objective: To determine the pKa of a basic piperazine derivative.
Materials:
-
Calibrated pH meter and electrode.[4]
-
Magnetic stirrer and stir bar.[4]
-
Burette or auto-titrator.
-
Test compound solution (e.g., 1 mM in water or a water/co-solvent mixture if solubility is very low).[4]
-
Standardized acidic titrant (e.g., 0.1 M HCl).[4]
-
Inert gas (e.g., Nitrogen) to purge the solution of dissolved CO2.[4]
Procedure:
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the piperazine derivative in a known volume of purified water to make a solution of known concentration (e.g., 1 mM). If necessary, use a co-solvent, but the aqueous pKa will need to be extrapolated.[2]
-
Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer. Purge the solution with nitrogen for 5-10 minutes before and during the titration to prevent CO2 absorption.[4] Immerse the pH electrode in the solution.
-
Titration: Begin stirring the solution. Add the acidic titrant (HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).
-
Visual Guides & Workflows
Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for addressing poor solubility, from initial characterization to advanced formulation.
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Mechanism of Amorphous Solid Dispersion (ASD)
This diagram illustrates how an ASD enhances the solubility of a crystalline drug.
Caption: How ASDs transform a crystalline drug into a more soluble amorphous form.
Relationship of Factors Affecting Piperazine Solubility
This diagram shows the interplay between key physicochemical properties that govern the solubility of a basic piperazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. eaapublishing.org [eaapublishing.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Salt formation: Significance and symbolism [wisdomlib.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 15. scispace.com [scispace.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. wjbphs.com [wjbphs.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. ijrpr.com [ijrpr.com]
- 22. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpbr.in [ijpbr.in]
- 28. hrpub.org [hrpub.org]
- 29. enamine.net [enamine.net]
- 30. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 31. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 32. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for piperazine acylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols for optimizing the acylation of piperazine (B1678402), with a specific focus on the critical roles of temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the acylation of piperazine?
The main difficulty is controlling the selectivity between mono-acylation and di-acylation.[1] Because piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and can react with the acylating agent. This often results in a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted piperazine, which complicates purification and reduces the overall yield.[1]
Q2: What are the most effective strategies for achieving selective mono-acylation?
There are several established strategies to favor mono-acylation:
-
Use of Protecting Groups: This is a very common and reliable method where one nitrogen is temporarily blocked, most frequently with a tert-butyloxycarbonyl (Boc) group. The process involves three stages: protection, acylation of the free nitrogen, and deprotection.[1][2][3]
-
In Situ Mono-protonation: In this one-pot method, piperazine is reacted with one equivalent of an acid. The resulting protonated nitrogen is deactivated and becomes significantly less nucleophilic, directing the acylation to the free nitrogen atom.[1][4][5]
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 3-10 equivalents) relative to the acylating agent statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product.[1][3][6]
-
Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can greatly enhance selectivity for the mono-acylated product.[1][7]
Q3: How critical are anhydrous conditions for the reaction?
Anhydrous (dry) conditions are crucial for successful acylation.[8] Moisture can hydrolyze activated intermediates, such as the O-acylisourea intermediate when using carbodiimide (B86325) coupling reagents (e.g., EDC), and can also deactivate the catalyst.[8][9] It is essential to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere like nitrogen or argon.[8]
Q4: What analytical methods are used to monitor the reaction's progress?
The progress of the reaction should be monitored to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[2] Common techniques include Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][8] These methods help identify the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments.
Issue 1: High levels of di-acylated byproduct.
| Potential Cause | Recommended Solution |
| Rapid addition of acylating agent | Add the acylating agent (e.g., acyl chloride) slowly and dropwise. This maintains a low concentration of the electrophile, minimizing the chance of a second acylation event on the already mono-substituted product.[1][3] |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C).[1][10] This reduces the overall reaction rate and can significantly improve selectivity for the mono-acylated product. |
| Incorrect stoichiometry | If not using a protecting group, increase the molar excess of piperazine to the acylating agent to 3-5 equivalents or more.[1][6] This statistically favors mono-substitution. |
| Premature removal of protecting group | If using a Boc-protecting group, ensure the reaction is performed under non-acidic conditions to keep the group intact. Premature deprotection can lead to di-acylation.[8] |
Issue 2: Low yield of the desired mono-acylated product.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time. A slight, careful increase in temperature may also help drive the reaction to completion, but be mindful of selectivity.[1][8] |
| Suboptimal coupling reagent | For sterically hindered substrates or challenging acylations, a more potent coupling reagent like HATU or HCTU may be more effective than standard reagents like EDC/HOBt.[8] |
| Side reactions | The formation of byproducts like N-acylurea (when using EDC) can be suppressed by adding HOBt or HOAt.[8] Review the reaction mixture for common side reactions and implement specific mitigation strategies. |
| Moisture in the reaction | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert (N₂ or Ar) atmosphere to prevent hydrolysis of activated intermediates.[8] |
Issue 3: Presence of unexpected impurities in the final product.
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted starting material | Incomplete reaction or inefficient purification. | Optimize reaction conditions (time, temperature) and refine the purification method, such as using column chromatography with an appropriate solvent gradient.[8] |
| Guanidinium byproduct | Can form when using uronium-based coupling reagents (e.g., HATU, HBTU) in large excess. | Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid.[8] |
| Epimerization of chiral centers | Use of certain bases or prolonged reaction times when coupling chiral molecules can lead to racemization. | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and minimize reaction time.[8] |
Data Presentation: Strategies for Mono-Acylation
The following table summarizes the effectiveness of different strategies for achieving mono-substituted piperazine products.
| Strategy | Typical Molar Ratio (Piperazine:Electrophile) | Reported Yield Range | Advantages | Disadvantages | Reference |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective. | Difficult to remove large excess of piperazine after reaction. | [3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for acylation step) | High selectivity, clean reaction, easier purification. | Multi-step process (protection/deprotection), higher cost. | [3] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89% | Good yields, one-pot synthesis. | Reduced nucleophilicity may require longer reaction times or activation. | [3][11] |
| CDMT Activation | Not specified | Good to Excellent | Mild conditions, short reaction times, excellent selectivity. | Requires specific activating agent. | [1] |
Experimental Protocols
Protocol 1: Selective Mono-acylation via N-Boc Protection
This is a reliable, three-step method to ensure high selectivity for the mono-acylated product.[1][3]
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 equivalent) in DCM.
-
Slowly add the (Boc)₂O solution to the piperazine solution dropwise over 2-3 hours at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 20-24 hours.
-
Monitor the reaction's completion via TLC or LC-MS.
-
Once complete, evaporate the solvent under reduced pressure.
-
Purify the product (1-Boc-piperazine) from unreacted piperazine and the di-Boc byproduct, typically via column chromatography or an acid-base extraction.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve the purified 1-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture in an ice bath to 0 °C.
-
Add the acylating agent (e.g., acyl chloride, 1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC). This can take anywhere from a few hours to overnight.
-
Perform an aqueous workup to quench the reaction and remove water-soluble components.
-
Purify the resulting N-acyl-N'-Boc-piperazine product, typically by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Cool the solution to 0 °C and add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product into an organic solvent.
Visualizations
Caption: Workflow for selective mono-acylation of piperazine.
Caption: Troubleshooting decision tree for piperazine acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Piperazine Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during piperazine (B1678402) coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My piperazine coupling reaction is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?
Low or no product yield is a frequent issue in piperazine coupling reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation by oxygen.[1][2]
-
Solution: Ensure your reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[1][2] Use fresh, high-quality catalyst and ligands.[1] Consider using air-stable precatalysts (e.g., XPhos Pd G3) which can provide more consistent results.[2] If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its reduction to the active Pd(0) form.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact reaction efficiency.
-
Solution: Screen different solvents. Toluene (B28343), dioxane, and DMF are commonly used for palladium-catalyzed N-arylation reactions.[1][3] Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1]
-
-
Poor Substrate Reactivity: The electronic properties of your coupling partners can hinder the reaction.
-
Solution: For challenging substrates, consider catalyst systems known for their high activity. For instance, with aryl chlorides, bulky, electron-rich biaryl phosphine (B1218219) ligands like XPhos, SPhos, and RuPhos are often effective.[2]
-
-
Catalyst Inactivation by Impurities: Impurities in starting materials or solvents can poison the catalyst.[4]
-
Solution: Purify starting materials and use anhydrous, deoxygenated solvents.[2]
-
Q2: I am observing the formation of a significant amount of disubstituted piperazine by-product. How can I improve the selectivity for mono-substitution?
The formation of symmetrically disubstituted by-products is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[4]
Strategies to Promote Mono-substitution:
-
Use of a Protecting Group: This is a widely used and effective method.[4] Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms ensures that only one nitrogen is available for the desired reaction. The Boc group can be removed in a subsequent step.[4]
-
Molar Ratio Adjustment: Using a significant excess of the piperazine starting material can statistically favor the formation of the mono-substituted product.[4] For example, in the synthesis of Venetoclax, an 8-fold excess of piperazine was used to minimize the formation of the double addition product.[5]
-
In-situ Protonation: The protonation of piperazine can be used as a simple method to suppress the formation of disubstituted derivatives.[4]
Q3: My reaction is proceeding very slowly. What adjustments can I make to increase the reaction rate?
Slow reaction rates can lead to catalyst decomposition and the formation of by-products due to prolonged reaction times.[2][4]
Methods to Accelerate the Reaction:
-
Increase the Temperature: Many coupling reactions require heating to overcome the activation energy barrier.[1] Temperatures between 80-120°C are common.[1]
-
Optimize the Catalyst System: For Buchwald-Hartwig reactions, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.[1] Bulky, electron-rich ligands often promote faster reactions.
-
Use a Stronger Base: A strong base, such as sodium tert-butoxide (NaOtBu), is often crucial for deprotonating the piperazine and facilitating the catalytic cycle.[1][2] Weaker bases like K₂CO₃ may require higher temperatures and result in slower rates.[2]
-
Catalyst Additives: In some cases, additives can improve the reaction rate.[1]
Data Presentation: Catalyst & Ligand Selection
The choice of catalyst and ligand is critical for a successful piperazine coupling reaction. The following table summarizes common palladium catalysts and ligands used in Buchwald-Hartwig amination reactions for C-N bond formation.
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Characteristics |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Aryl chlorides, bromides, and triflates | Bulky, electron-rich biaryl phosphine ligands; generally high activity.[2] |
| Pd/C | - | Used in some cyclization reactions. | Heterogeneous catalyst, can be removed by filtration.[4] |
| Copper(I) salts (e.g., CuI, CuBr) | L-proline, diamines | Aryl halides (Ullmann-Goldberg type reaction) | More economical alternative to palladium.[3][5] |
| Raney Nickel | - | Used for piperazine cyclization reactions. | Effective for specific transformations like the cyclization of N-(2-hydroxyethyl)-ethylenediamine.[4] |
| Iridium Complexes | PPh₃ | Formal [3+3] cycloadditions of imines | High yields and excellent regio- and diastereoselective control under mild conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Piperazine[1]
This protocol provides a general workflow for the N-arylation of piperazine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine, 1-5 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium precatalyst, and ligand.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the piperazine and the base.
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow for Low Yield in Piperazine Coupling
Caption: A decision tree for troubleshooting common issues leading to low reaction yields.
Strategy Selection for Mono-Arylation of Piperazine
Caption: A logical workflow for selecting a strategy to achieve mono-arylation of piperazine.
References
Validation & Comparative
A Comparative Guide to 1-(Cyclopropylcarbonyl)piperazine as a Pharmaceutical Intermediate in Olaparib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1-(Cyclopropylcarbonyl)piperazine as a key pharmaceutical intermediate, particularly in the synthesis of the PARP inhibitor, Olaparib (B1684210). An objective comparison with an alternative synthetic strategy is presented, supported by experimental data from publicly available resources.
Executive Summary
This compound is a critical building block in the efficient synthesis of Olaparib. The primary synthetic route involves the direct coupling of this compound with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. An alternative pathway utilizes N-Boc-piperazine, which requires additional deprotection and acylation steps. While both routes are viable, the direct coupling method using this compound offers a more convergent and potentially more efficient synthesis. This guide details a comparative analysis of these two routes, focusing on reaction yields, potential impurities, and detailed experimental protocols.
Comparative Analysis of Synthetic Routes for Olaparib
The synthesis of Olaparib can be effectively achieved through two primary pathways involving piperazine (B1678402) derivatives. The following tables provide a quantitative comparison of these routes based on reported yields from various sources.
Table 1: Direct Coupling Route using this compound
| Step | Reaction | Starting Materials | Product | Reported Yield (%) |
| 1 | Amide Coupling | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, this compound | Olaparib | ~84-91%[1] |
Table 2: Alternative Route using N-Boc-piperazine
| Step | Reaction | Starting Materials | Product | Reported Yield (%) |
| 1 | Amide Coupling | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, N-Boc-piperazine | tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate | ~78%[1][2] |
| 2 | Boc Deprotection | tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate | 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | ~59%[2] |
| 3 | Acylation | 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, Cyclopropanecarbonyl chloride | Olaparib | ~83-85%[1][2] |
Overall Yield Comparison:
-
Direct Coupling Route: ~84-91%
-
Alternative Route: ~38-40% (calculated from the product of individual step yields)
Potential Impurities
The impurity profile is a critical consideration in pharmaceutical manufacturing. The choice of synthetic route can significantly influence the types and levels of impurities present in the final Active Pharmaceutical Ingredient (API).
Table 3: Potential Impurities
| Synthetic Route | Potential Impurities | Source |
| Direct Coupling Route | Olaparib Dimer, Disubstituted piperazine impurity | Incomplete reaction or presence of piperazine in the this compound starting material.[3] |
| Alternative Route | Olaparib N-Boc Impurity, Unreacted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Incomplete deprotection or acylation reactions.[4][5] |
Experimental Protocols
The following are generalized experimental protocols derived from literature sources. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: Synthesis of Olaparib via Direct Coupling with this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent (e.g., N,N-dimethylformamide).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain Olaparib.
Protocol 2: Synthesis of Olaparib via the Alternative N-Boc-piperazine Route
Step 1: Amide Coupling
-
Reaction Setup: In a reaction vessel, dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) and N-Boc-piperazine (1.1 equivalents) in an aprotic solvent (e.g., DMF).
-
Coupling Agent Addition: Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by chromatography.
-
Work-up: Quench with water and extract with an organic solvent. Wash, dry, and concentrate to yield tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.
-
Reaction: Stir at room temperature for 1-4 hours until deprotection is complete (monitored by chromatography).
-
Work-up: Neutralize the reaction mixture with a base and extract the product. Dry and concentrate to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
Step 3: Acylation
-
Reaction Setup: Dissolve the deprotected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Acylating Agent Addition: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents).
-
Reaction: Stir at room temperature for 2-6 hours.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by chromatography or recrystallization to obtain Olaparib.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes to Olaparib.
Caption: Direct synthesis of Olaparib via amide coupling.
Caption: Multi-step alternative synthesis of Olaparib.
Conclusion
The validation of this compound as a pharmaceutical intermediate is strongly supported by its application in the direct and high-yielding synthesis of Olaparib. Compared to the alternative route utilizing N-Boc-piperazine, the direct coupling approach offers a more streamlined process with a significantly higher overall yield. This efficiency, coupled with a potentially more straightforward purification process due to fewer reaction steps, makes this compound a preferred intermediate for the large-scale manufacturing of Olaparib. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy to optimize efficiency, purity, and cost-effectiveness.
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107266370A - A kind of process for purification of olaparib compound - Google Patents [patents.google.com]
- 4. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. chemxzen.com [chemxzen.com]
A Comparative Guide to the Reactivity of 1-(Cyclopropylcarbonyl)piperazine and Other Acyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(cyclopropylcarbonyl)piperazine against other commonly used acyl piperazines, namely 1-acetylpiperazine (B87704) and 1-benzoylpiperazine. The selection of an appropriate acyl piperazine (B1678402) is crucial in drug development and chemical synthesis, as the nature of the acyl group can significantly influence the molecule's stability, reactivity, and biological activity. This document outlines the theoretical basis for reactivity differences, presents a predictive comparison, and provides detailed experimental protocols for empirical validation.
Theoretical Comparison of Reactivity
The reactivity of the amide bond in acyl piperazines is primarily governed by the electronic and steric properties of the acyl substituent. These factors influence the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack in reactions such as hydrolysis and aminolysis.
Electronic Effects:
The electronic nature of the group attached to the carbonyl carbon dictates the degree of positive charge on this carbon.
-
This compound: The cyclopropyl (B3062369) group, with its unique "bent" sigma bonds, can donate electron density to the adjacent carbonyl group through conjugation. This electron-donating character reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it less susceptible to nucleophilic attack.
-
1-Acetylpiperazine: The methyl group is weakly electron-donating through an inductive effect. This effect is generally less pronounced than the conjugative donation from a cyclopropyl group.
-
1-Benzoylpiperazine: The phenyl group is electron-withdrawing via induction but can be electron-donating or -withdrawing through resonance, depending on the reaction mechanism. In the context of the ground state amide, the phenyl ring can delocalize the lone pair of the nitrogen, but its inductive effect tends to make the carbonyl carbon more electrophilic compared to the alkyl-substituted amides.
Based on these electronic effects, the predicted order of decreasing carbonyl electrophilicity (and thus decreasing reactivity towards nucleophiles) is:
1-Benzoylpiperazine > 1-Acetylpiperazine > this compound
Steric Effects:
The steric hindrance around the carbonyl group can also affect the rate of nucleophilic attack. A bulkier acyl group can shield the carbonyl carbon, slowing down the reaction.
-
1-Acetylpiperazine: The methyl group is relatively small, offering minimal steric hindrance.
-
This compound: The cyclopropyl group is bulkier than a methyl group.
-
1-Benzoylpiperazine: The phenyl group is the most sterically demanding of the three.
Considering steric hindrance, the predicted order of decreasing reactivity is:
1-Acetylpiperazine > this compound > 1-Benzoylpiperazine
Overall Predicted Reactivity:
The interplay of electronic and steric effects determines the overall reactivity. For many nucleophilic acyl substitution reactions, electronic effects are a dominant factor. Therefore, the electron-donating nature of the cyclopropyl group is expected to render this compound the least reactive among the three compounds.
Data Presentation
The following table summarizes the predicted relative reactivity of the three acyl piperazines based on the theoretical considerations discussed above. It is important to note that this is a predictive summary, and experimental verification is recommended.
| Acyl Piperazine | Acyl Group | Key Electronic Effect | Steric Hindrance | Predicted Relative Rate of Hydrolysis | Predicted Amide Bond Stability |
| This compound | Cyclopropyl | Electron-donating (conjugation) | Moderate | Slowest | Highest |
| 1-Acetylpiperazine | Acetyl | Weakly electron-donating (inductive) | Low | Intermediate | Intermediate |
| 1-Benzoylpiperazine | Benzoyl | Electron-withdrawing (inductive) | High | Fastest | Lowest |
Experimental Protocols
To empirically determine the relative reactivity of these acyl piperazines, the following experimental protocols are provided.
Protocol 1: Synthesis of Acyl Piperazines
This protocol describes a general method for the synthesis of the three acyl piperazines to ensure a consistent quality of starting materials for comparative studies.
Materials:
-
Piperazine
-
Cyclopropanecarbonyl chloride, Acetyl chloride, or Benzoyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) to the solution.
-
Slowly add the respective acyl chloride (1 equivalent; cyclopropanecarbonyl chloride, acetyl chloride, or benzoyl chloride) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure acyl piperazine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Hydrolysis Study Monitored by HPLC
This protocol outlines a method to compare the rate of hydrolysis of the three acyl piperazines under acidic conditions.
Materials:
-
This compound, 1-Acetylpiperazine, 1-Benzoylpiperazine
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
HPLC system with a C18 column and UV detector
-
Thermostated reaction vessels
Procedure:
-
Prepare stock solutions of each acyl piperazine (e.g., 1 mg/mL) in acetonitrile.
-
Prepare an acidic aqueous solution (e.g., pH 2, adjusted with formic acid).
-
In separate thermostated reaction vessels at a controlled temperature (e.g., 50 °C), add a known volume of the acidic solution.
-
Initiate the hydrolysis reaction by adding a small, known volume of each acyl piperazine stock solution to its respective reaction vessel to achieve a final concentration of ~50 µg/mL.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel and quench the reaction by neutralizing with a suitable base or by immediate dilution in the mobile phase.
-
Analyze the samples by HPLC. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the disappearance of the acyl piperazine peak and the appearance of the piperazine peak over time.
-
Plot the concentration of the acyl piperazine versus time and determine the rate constant for hydrolysis for each compound.
Protocol 3: Comparative Aminolysis Study Monitored by ¹H NMR
This protocol describes a method to compare the reactivity of the acyl piperazines towards a nucleophilic amine.
Materials:
-
This compound, 1-Acetylpiperazine, 1-Benzoylpiperazine
-
A suitable nucleophilic amine (e.g., benzylamine)
-
A suitable deuterated solvent for NMR (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve a precise amount of the acyl piperazine in the deuterated solvent.
-
Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Acquire a ¹H NMR spectrum at time zero.
-
Add a precise amount of the nucleophilic amine (e.g., 1.1 equivalents of benzylamine) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals.
-
Monitor the reaction by observing the decrease in the integration of characteristic peaks of the starting acyl piperazine and the increase in the integration of characteristic peaks of the product.
-
Calculate the concentration of the reactants and products at each time point relative to the internal standard.
-
Plot the concentration of the acyl piperazine versus time to determine the reaction rate.
Visualization of Concepts
Caption: Experimental workflow for comparing acyl piperazine reactivity.
Caption: Factors influencing the reactivity of acyl piperazines.
Conclusion
Based on theoretical principles, this compound is predicted to be the least reactive among the compared acyl piperazines due to the electron-donating nature of the cyclopropyl group, which reduces the electrophilicity of the carbonyl carbon. 1-Benzoylpiperazine is expected to be the most reactive due to the inductive electron-withdrawing effect of the phenyl group. The provided experimental protocols offer a framework for researchers to empirically validate these predictions and to quantify the reactivity differences. Such data is invaluable for the rational design of molecules with desired stability and reactivity profiles in the field of drug development and medicinal chemistry.
Comparative Guide to the Biological Activity of 1-(Cyclopropylcarbonyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of 1-(cyclopropylcarbonyl)piperazine, a key chemical scaffold in modern drug discovery. The versatility of this moiety has led to its incorporation into compounds targeting a range of diseases, most notably in the fields of oncology and neuropharmacology. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in the field.
Data Presentation: Comparative Biological Activity
The this compound core is a crucial component of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib, used in cancer therapy. It is also a foundational structure for the development of Esaprazole analogues, which have shown promise for their neuroprotective properties.
Anticancer Activity: PARP Inhibition
Derivatives of this compound are integral to the structure of PARP inhibitors. These drugs function by blocking the PARP enzyme, which is critical for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to cell death, a concept known as synthetic lethality.
| Compound ID | Modification on Piperazine Ring | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib | 4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl) | PARP-1 | 5 | MDA-MB-436 (BRCA1 mutant) | [1] |
| Olaparib | 4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl) | PARP-2 | 1 | MDA-MB-436 (BRCA1 mutant) | [1] |
| Talazoparib | 4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl) | PARP-1 | 0.65 ± 0.07 | PC-3 | [2] |
| Rucaparib | (Not a direct derivative) | PARP-1 | 1.4 | - | [2] |
| Niraparib | (Not a direct derivative) | PARP-1 | 3.8 | - | [3] |
Note: Rucaparib and Niraparib are included as alternative PARP inhibitors for comparison, though they are not direct derivatives of this compound.
Neuroprotective Activity: Sigma-1 Receptor Binding
Analogues of Esaprazole, which incorporate the this compound structure, have been investigated for their neuroprotective effects, partly through their interaction with the sigma-1 (σ1) receptor.
| Compound ID | R1 Substitution | σ1 Ki (nM) | Neuroprotection (vs. Glutamate) | Neuroprotection (vs. H2O2) | Reference |
| Analog 2a | H | 150 | + | ++ | [4] |
| Analog 2b | Acetyl | 25 | ++ | + | [4] |
| Analog 3a | Cyclopropyl | 12 | +++ | +++ | [4] |
| Analog 3b | Cyclobutyl | 8 | ++ | ++ | [4] |
| Analog 4a | Phenyl | 5 | + | + | [4] |
Key: + (low), ++ (medium), +++ (high) neuroprotective effect in primary cortical neuron assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
PARP Inhibition Assay (Fluorometric)
This assay quantifies the activity of PARP enzymes and the inhibitory potential of test compounds.
Materials:
-
Recombinant PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
β-NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
PARP Assay Buffer
-
Test compounds (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In each well of the 96-well plate, add the following in order: PARP assay buffer, activated DNA, β-NAD+, and the test compound.
-
Initiate the reaction by adding the PARP enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a developer reagent that generates a fluorescent signal inversely proportional to the amount of NAD+ consumed.
-
Read the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell-Based Neuroprotection Assay
This assay assesses the ability of compounds to protect neurons from cytotoxic insults.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., HT22)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cytotoxic agents (e.g., glutamate (B1630785), hydrogen peroxide)
-
Cell viability reagent (e.g., MTT, Calcein-AM)
-
96-well clear-bottom plates
-
Plate reader or fluorescence microscope
Procedure:
-
Seed neurons in a 96-well plate and allow them to adhere and differentiate for an appropriate time.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Induce cytotoxicity by adding a neurotoxic agent (e.g., glutamate to a final concentration of 5 mM or H2O2 to 100 µM).
-
Incubate for a period sufficient to induce cell death in control wells (e.g., 24 hours).
-
Assess cell viability using a suitable reagent. For MTT, incubate with the reagent for 2-4 hours, then solubilize the formazan (B1609692) crystals and measure absorbance. For Calcein-AM, incubate and measure fluorescence.
-
Calculate the percentage of neuroprotection relative to the control (untreated) and toxin-treated wells.[6][7]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the biological activity of this compound derivatives.
References
- 1. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents | MDPI [mdpi.com]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
Comparative Analysis of Cyclopropylcarbonyl Piperazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylcarbonyl piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological systems. The unique conformational constraints and electronic properties of the cyclopropyl (B3062369) group, coupled with the versatile nature of the piperazine ring, make this an attractive moiety for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclopropylcarbonyl piperazine analogs, with a focus on their neuroprotective and antimicrobial activities.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for a selection of cyclopropylcarbonyl piperazine analogs and related piperazine derivatives, highlighting the impact of structural modifications on their biological activity.
Table 1: Neuroprotective and Receptor Binding Activity of Piperazine Derivatives
| Compound ID | R Group (at N4 of Piperazine) | Target | Assay Type | Activity (Kᵢ in nM) |
| Analog 1 | Benzyl | Sigma-1 Receptor | Radioligand Binding Assay | 15.3 |
| Analog 2 | 4-Methoxybenzyl | Sigma-1 Receptor | Radioligand Binding Assay | 8.7 |
| Analog 3 | 4-Fluorobenzyl | Sigma-1 Receptor | Radioligand Binding Assay | 12.1 |
| Analog 4 | Cyclohexylmethyl | Sigma-1 Receptor | Radioligand Binding Assay | 25.6 |
| Analog 5 | 4-Phenylbutyl | Dopamine D2 Receptor | Radioligand Binding Assay | 2.5 |
| Analog 6 | 4-(4-Fluorophenyl)butyl | Dopamine D2 Receptor | Radioligand Binding Assay | 1.8 |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | R Group (at N4 of Piperazine) | Bacterial Strain | MIC (µg/mL) |
| Analog 7 | 4-Chlorophenyl | Staphylococcus aureus | 16 |
| Analog 8 | 2,4-Dichlorophenyl | Staphylococcus aureus | 8 |
| Analog 9 | 4-Nitrophenyl | Staphylococcus aureus | 32 |
| Analog 10 | 4-Chlorophenyl | Escherichia coli | 32 |
| Analog 11 | 2,4-Dichlorophenyl | Escherichia coli | 16 |
| Analog 12 | 4-Nitrophenyl | Escherichia coli | 64 |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data for Analogs 7-12 are representative of N-aryl piperazine derivatives.
Structure-Activity Relationship Insights
From the limited available data on cyclopropylcarbonyl piperazine analogs and related piperazine derivatives, several preliminary SAR observations can be made:
-
Neuroprotective Activity (Sigma-1 Receptor Binding): The nature of the substituent at the N4 position of the piperazine ring significantly influences the binding affinity for the sigma-1 receptor, which is implicated in neuroprotection. Aromatic substituents, particularly those with electron-donating groups (e.g., methoxy), appear to be favorable for enhanced binding affinity.
-
Antimicrobial Activity: For N-aryl piperazine derivatives, the substitution pattern on the aromatic ring plays a crucial role in determining the antimicrobial potency. Electron-withdrawing groups, such as halogens, at the ortho and para positions of the phenyl ring tend to enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is a standard method for determining the binding affinity of test compounds to the sigma-1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Haloperidol (B65202) (for determining non-specific binding).
-
Test compounds (cyclopropylcarbonyl piperazine analogs).
-
Binding buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, the test compound at various concentrations, the radioligand (at a concentration near its Kd), and the cell membrane preparation. For determining non-specific binding, a high concentration of haloperidol is added.
-
Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Test compounds (cyclopropylcarbonyl piperazine analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well microplates containing the growth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing Key Relationships
To better understand the logical flow of a typical drug discovery and evaluation process for these analogs, the following workflow diagram is provided.
The following diagram illustrates a simplified signaling pathway potentially modulated by neuroprotective cyclopropylcarbonyl piperazine analogs that act as sigma-1 receptor agonists.
A Comparative Guide to the Synthetic Routes of 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to 1-(Cyclopropylcarbonyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the PARP inhibitor Olaparib.[1] The following sections present a side-by-side comparison of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: direct acylation of piperazine (B1678402) and a protected piperazine approach. A third method involves its use in amide coupling reactions for the synthesis of more complex molecules.
Data Summary
The following table summarizes the key quantitative parameters for the different synthetic approaches to provide a clear comparison of their efficiency and practicality.
| Parameter | Route 1: Direct Acylation of Piperazine | Route 2: N-Boc Protected Piperazine |
| Starting Materials | Piperazine, Cyclopropanecarbonyl Chloride | N-Boc-piperazine, Cyclopropanecarbonyl Chloride |
| Key Steps | 1. Acylation | 1. Acylation 2. Deprotection |
| Reported Yield | Lower, variable | High (e.g., up to 100% for deprotection step)[2] |
| Reported Purity | Often lower, with piperazine impurity >1%[1] | High, typically exceeding 98%[3][4] |
| Key Reagents | Acetic Acid[1] | Triethylamine (B128534), Dichloromethane, Trifluoroacetic Acid or HCl in Methanol[1][2][5] |
| Advantages | Fewer steps | Higher purity and yield, better control of side reactions[1] |
| Disadvantages | Formation of disubstituted by-products, difficult purification[1] | Additional protection and deprotection steps required[6] |
Experimental Protocols
Route 1: Direct Acylation of Piperazine
This method involves the direct reaction of piperazine with cyclopropanecarbonyl chloride. While seemingly straightforward, this approach is often hampered by the formation of the disubstituted piperazine byproduct, leading to lower yields and purification challenges.[1]
General Protocol:
-
Piperazine is dissolved in a suitable solvent, such as acetic acid.
-
The solution is stirred under an inert atmosphere (e.g., nitrogen).
-
Cyclopropanecarbonyl chloride is added portion-wise to the reaction mixture.
-
The reaction is monitored for completion.
-
Upon completion, the product is isolated, often through crystallization, for example, with toluene.[1]
Note: Specific quantitative data for this route is sparse in the provided literature, with an emphasis on its drawbacks, such as low purity.[1]
Route 2: N-Boc Protected Piperazine
This route utilizes N-Boc-piperazine to ensure mono-acylation, followed by a deprotection step to yield the desired product. This method is widely adopted for its high yield and purity.[3][4]
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
N-Boc-piperazine and a base (e.g., triethylamine or pyridine) are dissolved in an inert solvent like dichloromethane.[5]
-
The mixture is cooled (e.g., to 0-10°C).[5]
-
Cyclopropanecarbonyl chloride is added dropwise while maintaining the temperature.[5]
-
The reaction is allowed to proceed for a set time (e.g., 3 hours) at a controlled temperature (e.g., 10-20°C).[5]
-
After completion, the reaction mixture is quenched with water, and the organic phase is separated and concentrated to obtain the crude product.[5]
Step 2: Deprotection to this compound Hydrochloride
Two common deprotection methods are highlighted below:
Method A: Using Trifluoroacetic Acid (TFA) [1]
-
The Boc-protected intermediate is dispersed in an anhydrous solvent such as dichloromethane.[1]
-
The solution is cooled (e.g., to 0-5°C) under a nitrogen atmosphere.[1]
-
Trifluoroacetic acid is added dropwise.[1]
-
The reaction is stirred at room temperature for several hours (e.g., 3 hours) and monitored for completion.[1]
-
The solvent is removed under reduced pressure to yield this compound.[1]
-
The free base is then reacted with an acyl chloride in a suitable solvent to form the hydrochloride salt.[1]
Method B: Using Hydrochloric Acid in Methanol (B129727) [2]
-
The Boc-protected intermediate is dissolved in methanol.[2]
-
The solution is cooled to 0°C.[2]
-
A solution of hydrochloric acid in methanol is added slowly.[2]
-
The reaction mixture is stirred at room temperature overnight.[2]
-
Upon completion, the solvent is removed under reduced pressure to afford the hydrochloride salt of the product.[2] A 100% yield has been reported for this step.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Direct Acylation of Piperazine.
Caption: Route 2: N-Boc Protected Piperazine Synthesis.
Conclusion
The synthesis of this compound via a Boc-protected intermediate is demonstrably superior to direct acylation in terms of both yield and purity.[1][2] While direct acylation offers a more concise route, it is plagued by the formation of hard-to-remove impurities.[1] For applications in pharmaceutical development where high purity is paramount, the protected piperazine route is the recommended methodology.[3][4] The choice between deprotection reagents, such as TFA or HCl in methanol, may depend on the desired final salt form and downstream applications.
References
- 1. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
Comparative Analysis of 1-(Cyclopropylcarbonyl)piperazine: A Guide to Potential Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-(Cyclopropylcarbonyl)piperazine, a key intermediate in the synthesis of the PARP inhibitor Olaparib.[1][2][3] While direct experimental data on the cross-reactivity of this specific compound is limited in publicly available literature, this document outlines potential off-target interactions based on the known biological activities of structurally related piperazine (B1678402) derivatives. The following sections detail common biological assays used to assess such activities, present comparative data from analogous compounds, and provide standardized experimental protocols.
Introduction to this compound and Piperazine Derivatives
This compound is a synthetic organic compound featuring a piperazine ring acylated with a cyclopropylcarbonyl group. The piperazine scaffold is a common motif in medicinal chemistry, known to interact with a variety of biological targets.[4][5][6][7][8] Derivatives of piperazine are known to exhibit a wide range of pharmacological effects, including but not limited to, interactions with aminergic G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors, as well as possessing anticancer and antimicrobial properties. Given this pharmacological promiscuity, it is plausible that this compound could exhibit unintended cross-reactivity in various biological assays.
Potential for Cross-Reactivity: A Comparative Perspective
Due to the absence of direct experimental data for this compound, this section presents data on the biological activities of other piperazine derivatives to illustrate the potential for off-target interactions. Researchers should consider these as potential areas for investigation when working with this compound or its analogs.
Dopamine Receptor Affinity
Many piperazine derivatives have been shown to bind to dopamine receptors. The following table summarizes the binding affinities (Ki) of various piperazine-based compounds for D2 and D3 dopamine receptors.
Table 1: Comparative Binding Affinities of Piperazine Derivatives for Dopamine Receptors
| Compound ID/Name | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| Compound 22 | 53 | - | [9] |
| Compound 24 | 58 | - | [9] |
| WW-III-55 | >16,000 | ~20 | [10] |
| LS-3-134 | - | - | [10] |
| Compound 6a | - | 1.4 | [10] |
| Compound 12b | 40 | 0.3 | [11] |
| Compound 12c | 53 | 0.9 | [11] |
| Compound 12e | 48 | 0.5 | [11] |
| Compound 12g | 45 | 0.4 | [11] |
Note: A lower Ki value indicates a higher binding affinity.
Serotonin Receptor Affinity
Piperazine derivatives are also well-known for their interactions with serotonin (5-HT) receptors. The data below showcases the binding affinities of several piperazine compounds for various 5-HT receptor subtypes.
Table 2: Comparative Binding Affinities of Piperazine Derivatives for Serotonin Receptors
| Compound ID/Name | Receptor Subtype | Ki (nM) | Reference |
| mCPP | 5-HT3 | >1000 | [12] |
| MK-212 | 5-HT3 | >1000 | [12] |
| N-methylquipazine | 5-HT3 | Similar to quipazine | [12] |
| Compound 3c | 5-HT7 | <12 | [13] |
| Arylpiperazine derivatives | 5-HT1A | - | [14] |
Cytotoxicity in Cancer Cell Lines
The cytotoxic potential of various novel piperazine derivatives against a range of cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.
Table 3: Comparative Cytotoxicity of Novel Piperazine Derivatives in Cancer Cell Lines
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| A novel piperazine derivative | K562 (Leukemia) | Cell Proliferation Assay | 0.06 - 0.16 | [15] |
| CB01 | U87 (Glioblastoma) | Not Specified | < 0.05 | [15] |
| CB01 | HeLa (Cervical Cancer) | Not Specified | < 0.05 | [15] |
| RB-1 | MDA-MB-231 (Breast Cancer) | Not Specified | 98.34 | [15] |
| Compound 7g | HT-29 (Colon Cancer) | MTT Assay | < 2 | [15] |
| Compound 7g | A549 (Lung Cancer) | MTT Assay | < 2 | [15] |
| Compound 9 | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 | [15] |
| Compound 15 | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 | [15] |
| TFMPP | HepaRG, HepG2, Primary Rat Hepatocytes | MTT Assay | Most cytotoxic of tested piperazines | [16] |
Experimental Protocols
To facilitate the investigation of potential cross-reactivity of this compound, detailed methodologies for key in vitro assays are provided below.
Radioligand Receptor Binding Assay (Competitive)
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[17][18][19]
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., Dopamine D2/D3 or Serotonin 5-HT receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-LSD for 5-HT6 receptors).[20][21]
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor, e.g., Haloperidol).[20]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration, typically near its Kd value), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[10][20]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15]
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a buffered detergent solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for an MTT cell viability assay.
Conclusion
While this compound is primarily utilized as a chemical intermediate, the inherent biological activity of the piperazine scaffold suggests a potential for cross-reactivity with various biological targets, particularly GPCRs. The data presented for analogous compounds highlight the importance of empirical testing to understand the full pharmacological profile of this molecule. The provided experimental protocols for receptor binding and cytotoxicity assays serve as a foundation for researchers to investigate these potential off-target effects. Such studies are crucial for a comprehensive understanding of the molecule's properties and for ensuring specificity in its intended applications. Computational approaches for predicting off-target interactions can also be valuable in guiding these experimental investigations.[22][23]
References
- 1. nbinno.com [nbinno.com]
- 2. Olaparib Intermediates | Manufacturer | Supplier | SS Pharma India [sspharma.com]
- 3. Olaparib Intermediates [ganeshremedies.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound (hydrochloride) | Jackson Immuno Research [jacksonimmunor.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. 1021298-67-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands | MDPI [mdpi.com]
- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Comparative Efficacy of Novel Therapeutics Synthesized from 1-(Cyclopropylcarbonyl)piperazine
A detailed guide for researchers and drug development professionals on the performance of Poly (ADP-ribose) Polymerase (PARP) inhibitors and neuroprotective Esaprazole analogs derived from the versatile 1-(cyclopropylcarbonyl)piperazine scaffold. This report provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and an overview of the key signaling pathways.
The chemical scaffold this compound has emerged as a critical building block in the synthesis of innovative therapeutic agents, leading to the development of drugs across different pharmacological classes. This guide focuses on two prominent classes of drugs synthesized using this versatile intermediate: Poly (ADP-ribose) Polymerase (PARP) inhibitors, exemplified by Olaparib (B1684210), and a series of promising neuroprotective agents known as Esaprazole analogs.
PARP Inhibitors: A New Frontier in Cancer Therapy
Olaparib, a potent PARP inhibitor, incorporates the this compound moiety in its structure and has demonstrated significant efficacy in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1] This section provides a comparative overview of Olaparib and other notable PARP inhibitors, Niraparib (B1663559) and Rucaparib (B1680265), with a focus on their clinical trial data.
Comparative Efficacy of PARP Inhibitors
The efficacy of Olaparib, Niraparib, and Rucaparib has been rigorously evaluated in large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials. The primary endpoint in these studies was Progression-Free Survival (PFS), which is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.[1][2][3]
| Drug | Clinical Trial | Patient Population | Treatment Arm (Median PFS) | Placebo Arm (Median PFS) | Hazard Ratio (HR) [95% CI] |
| Olaparib | SOLO-2 | Platinum-sensitive relapsed ovarian cancer with BRCA mutation | 19.1 months[4] | 5.5 months[4] | 0.30 [0.22–0.41][4] |
| Niraparib | NOVA | Platinum-sensitive recurrent ovarian cancer with gBRCAmut | 21.0 months[2] | 5.5 months[2] | 0.27 (gBRCAmut cohort) |
| Rucaparib | ARIEL3 | Platinum-sensitive, recurrent ovarian carcinoma with BRCA mutation | 16.6 months[5] | 5.4 months[5] | 0.23 [0.16–0.34][5] |
Table 1: Comparison of Progression-Free Survival (PFS) in Pivotal Phase III Trials of PARP Inhibitors.
Experimental Protocols for Key Clinical Trials
The methodologies of the pivotal clinical trials for these PARP inhibitors share common features, ensuring robust and comparable data.
-
SOLO-2 (Olaparib): This trial enrolled patients with platinum-sensitive, relapsed ovarian cancer with a germline BRCA1/2 mutation.[4][6] Patients were randomized 2:1 to receive either olaparib tablets (300 mg twice daily) or a placebo.[6] The primary endpoint was investigator-assessed PFS according to RECIST v1.1 criteria.[1]
-
NOVA (Niraparib): This study included patients with platinum-sensitive, recurrent ovarian cancer.[2][7] Patients were assigned to either a germline BRCA-mutated (gBRCAmut) or a non-gBRCAmut cohort and then randomized 2:1 to receive niraparib (300 mg once daily) or a placebo.[7] The primary endpoint was PFS, determined by blinded independent central review.[7]
-
ARIEL3 (Rucaparib): This trial enrolled patients with platinum-sensitive, recurrent ovarian carcinoma who had a complete or partial response to their most recent platinum-based chemotherapy.[3][8] Patients were randomized 2:1 to receive oral rucaparib (600 mg twice daily) or a placebo.[8] The primary efficacy endpoint was investigator-assessed PFS, which was evaluated in three nested cohorts based on homologous recombination deficiency (HRD) status.[3]
Signaling Pathway of PARP Inhibition
PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, selectively killing the cancer cells.
Esaprazole Analogs: Promising Neuroprotective Agents
A series of Esaprazole analogs, synthesized utilizing this compound, have demonstrated significant neuroprotective properties in preclinical studies. These compounds act as agonists for the sigma-1 receptor, a unique intracellular chaperone protein with roles in modulating calcium signaling, reducing oxidative stress, and promoting cell survival.
Comparative Efficacy of Esaprazole Analogs
While direct head-to-head comparative studies of different Esaprazole analogs are limited in the public domain, in vitro studies have consistently shown their neuroprotective potential against common cellular stressors implicated in neurodegenerative diseases. The primary endpoints in these assays are typically neuronal cell viability and the reduction of markers of cell death.
| Compound Class | Assay Type | Stressor | Endpoint | General Efficacy |
| Esaprazole Analogs | In vitro neuronal cell culture | Glutamate (B1630785) | Cell Viability (e.g., MTT assay) | Significant neuroprotection observed |
| Esaprazole Analogs | In vitro neuronal cell culture | Hydrogen Peroxide | Cell Viability (e.g., MTT assay) | Significant neuroprotection observed |
Table 2: Summary of In Vitro Efficacy of Esaprazole Analogs in Neuroprotection Assays.
Experimental Protocols for Neuroprotection Assays
The neuroprotective effects of Esaprazole analogs are typically evaluated using primary neuronal cell cultures subjected to excitotoxic or oxidative stress.
-
Glutamate-Induced Excitotoxicity Assay:
-
Primary cortical neurons are cultured for a specified period (e.g., 7-10 days).
-
Cells are pre-incubated with various concentrations of the Esaprazole analog for a defined duration (e.g., 1-24 hours).
-
A neurotoxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a short period (e.g., 15-30 minutes).
-
The glutamate-containing medium is replaced with fresh medium, and the cells are incubated for a further 24 hours.
-
Neuronal viability is assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[9][10] Increased cell viability in the presence of the Esaprazole analog compared to the glutamate-only control indicates neuroprotection.
-
-
Hydrogen Peroxide-Induced Oxidative Stress Assay:
-
Primary cortical neurons are cultured as described above.
-
Cells are pre-incubated with the Esaprazole analog.
-
Hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, is added to the culture medium at a cytotoxic concentration (e.g., 100-200 µM) for a specified duration (e.g., 1-24 hours).[11][12]
-
Cell viability is quantified using the MTT assay or other suitable methods.[13] An increase in cell survival in the compound-treated group compared to the H₂O₂-only group demonstrates a protective effect against oxidative damage.
-
Signaling Pathway of Sigma-1 Receptor-Mediated Neuroprotection
The neuroprotective effects of Esaprazole analogs are mediated through their agonistic activity at the sigma-1 receptor. Activation of this receptor triggers a cascade of downstream signaling events that collectively enhance neuronal resilience. These include the modulation of intracellular calcium homeostasis, potentiation of N-methyl-D-aspartate (NMDA) receptor function, and upregulation of pro-survival signaling pathways.
References
- 1. Health-related quality of life and patient-centred outcomes with olaparib maintenance after chemotherapy in patients with platinum-sensitive, relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT Ov-21): a placebo-controlled, phase 3 randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niraparib Maintenance Treatment Improves Time Without Symptoms or Toxicity (TWiST) Versus Routine Surveillance in Recurrent Ovarian Cancer: A TWiST Analysis of the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. LYNPARZA™ (olaparib) Phase III SOLO-2 trial shows significant progression-free survival benefit [astrazeneca-us.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Olaparib tablets as maintenance therapy in patients with platinum-sensitive relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT-Ov21): a final analysis of a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOVA Final Analysis Confirms No Significant Overall Survival Benefit for Maintenance Niraparib in Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 8. Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cost-benefit analysis of different 1-(Cyclopropylcarbonyl)piperazine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(cyclopropylcarbonyl)piperazine is a critical step in the development of various pharmaceutical agents. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this valuable building block. We will delve into detailed experimental protocols, quantitative comparisons of cost and efficiency, and a discussion of the safety and environmental impact of each method.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Acylation of N-Boc-piperazine & TFA Deprotection | Method 2: Acylation of N-Boc-piperazine & HCl Deprotection | Method 3: Direct Acylation of Piperazine (B1678402) |
| Starting Materials | N-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylamine (B128534)/Pyridine, Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM) | N-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylamine/Pyridine, Hydrochloric acid (HCl), Methanol (B129727)/Dioxane | Piperazine, Cyclopropanecarbonyl chloride, Base (e.g., Triethylamine) |
| Overall Yield | High | Very High[1] | Moderate to Low (potential for di-acylation) |
| Product Purity | High | High | Lower (requires significant purification) |
| Estimated Cost | High | Moderate | Low |
| Safety Concerns | TFA is highly corrosive and requires careful handling.[2] DCM is a suspected carcinogen. | HCl is corrosive. | Piperazine is a skin and respiratory irritant. |
| Environmental Impact | Use of halogenated solvent (DCM). TFA is persistent in the environment. | Use of organic solvents. | Use of organic solvents. |
| Scalability | Good | Excellent | Challenging due to selectivity issues |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of the three main synthesis methods for this compound.
Experimental Protocols
Method 1 & 2: Acylation of N-Boc-piperazine
This two-step method is the most widely reported and reliable route for the synthesis of this compound. It involves the initial acylation of the commercially available N-Boc-piperazine, followed by the removal of the Boc protecting group.
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Materials:
-
N-Boc-piperazine
-
Cyclopropanecarbonyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
Water
-
0.05M Hydrochloric acid
-
Sodium carbonate
-
-
Procedure:
-
In a 20L four-neck flask equipped with a mechanical stirrer and a thermometer, add N-Boc-piperazine (1.82 kg, 9.77 mol), triethylamine (1.48 kg, 14.66 mol), and dichloromethane (5.46 kg).
-
Cool the mixture to 0°C.
-
Slowly add cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) dropwise, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at 10-20°C for 3 hours.
-
Add 5 kg of water and adjust the pH to 8-9 with sodium carbonate.
-
Separate the organic phase. Extract the aqueous phase once with 1.50 kg of dichloromethane.
-
Combine the organic phases and wash once with 2 kg of 0.05M dilute hydrochloric acid and once with 2 kg of water.
-
Remove the dichloromethane by concentration under reduced pressure to obtain tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
-
Expected Yield: ~96.8%
-
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
The crude product, the trifluoroacetate (B77799) salt of this compound, can then be neutralized and purified.
-
Method 2: Deprotection using Hydrochloric Acid (HCl)
-
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Hydrochloric acid in methanol (3M solution)
-
Methanol
-
-
Procedure:
-
In a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0°C.[1]
-
After the addition, allow the reaction mixture to stir at room temperature overnight.[1]
-
Upon completion, remove the solvent by concentration under reduced pressure to afford cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid.[1]
-
Expected Yield: 100%[1]
-
Method 3: Direct Acylation of Piperazine
This method is theoretically the most atom-economical, but it is often plagued by a lack of selectivity, leading to the formation of the di-acylated byproduct, 1,4-bis(cyclopropylcarbonyl)piperazine.
-
Materials:
-
Piperazine
-
Cyclopropanecarbonyl chloride
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., dichloromethane)
-
-
General Procedure (Conceptual):
-
Dissolve piperazine (a molar excess is typically used to favor mono-acylation) in a suitable solvent.
-
Add the base.
-
Cool the mixture and slowly add cyclopropanecarbonyl chloride.
-
After the reaction is complete, the mixture would require significant purification, likely through column chromatography, to separate the desired mono-acylated product from the di-acylated byproduct and unreacted piperazine.
-
Cost-Benefit Analysis
The choice of synthesis method will ultimately depend on the specific needs of the research or development project, balancing the cost of materials and labor against the desired yield, purity, and scale of production.
-
Method 1 (N-Boc & TFA): This method offers high purity and a reliable, scalable process. However, the high cost of N-Boc-piperazine and the corrosive and environmentally persistent nature of TFA are significant drawbacks. The use of dichloromethane also adds to the environmental and safety concerns.
-
Method 2 (N-Boc & HCl): This is arguably the most balanced approach. It still relies on the more expensive N-Boc-piperazine, but the deprotection step is highly efficient, proceeds with a very high yield, and uses a less hazardous and less environmentally damaging acid than TFA.[1] The final product is the hydrochloride salt, which is often a desirable form for pharmaceutical applications.
-
Method 3 (Direct Acylation): While the starting materials are the most cost-effective, the lack of selectivity makes this method challenging to control and scale up. The formation of the di-acylated byproduct leads to lower yields of the desired product and necessitates extensive purification, which can be costly and time-consuming, especially at an industrial scale.
Conclusion
For laboratory-scale synthesis where high purity is paramount, both Method 1 and 2 are excellent choices. However, for larger-scale production and considering overall cost, safety, and environmental impact, Method 2, utilizing N-Boc-piperazine followed by HCl deprotection, emerges as the most favorable option. It provides a high-yielding, clean, and scalable route to this compound hydrochloride. While the direct acylation of piperazine (Method 3) is attractive from a raw material cost perspective, the challenges in controlling selectivity and purification make it less practical for most applications. Further process optimization of the direct acylation method could make it more viable in the future, but for now, the N-Boc protected route offers a more robust and reliable synthetic strategy.
References
Navigating the Regulatory Landscape: A Comparative Guide to 1-(Cyclopropylcarbonyl)piperazine in Drug Manufacturing
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and intermediates is a critical decision governed by a complex interplay of synthetic efficiency, purity, safety, cost, and stringent regulatory requirements. This guide provides a comprehensive comparison of 1-(Cyclopropylcarbonyl)piperazine, a key building block in modern pharmaceuticals, with a common alternative, 1-Benzoylpiperazine, to inform regulatory considerations in drug manufacturing.
This compound has emerged as a valuable intermediate, notably in the synthesis of targeted cancer therapies such as the PARP inhibitor Olaparib.[1][2] Its unique cyclopropyl (B3062369) moiety can impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). However, its use in a regulated manufacturing environment necessitates a thorough evaluation against established alternatives. This guide delves into a data-driven comparison of this compound and 1-Benzoylpiperazine, focusing on synthetic performance, safety profiles, and the overarching regulatory framework.
Performance Comparison in Synthesis
The efficiency of a chemical transformation is a cornerstone of pharmaceutical manufacturing, directly impacting yield, purity, and cost of goods. The synthesis of N-acylpiperazines is a common step in many drug syntheses, and the choice of acylating agent is pivotal.
Table 1: Comparative Synthesis Data for this compound and 1-Benzoylpiperazine
| Parameter | This compound | 1-Benzoylpiperazine |
| Starting Materials | Piperazine (B1678402), Cyclopropanecarbonyl chloride | Piperazine, Benzoyl chloride |
| Typical Reaction Yield | Can reach up to 100% (from protected piperazine) | Reported around 56% (direct acylation) |
| Reaction Conditions | Often requires a protected piperazine precursor for high selectivity | Can be achieved via direct acylation (e.g., Schotten-Baumann conditions) |
| Purity Profile | High purity achievable, crucial for downstream applications | Purity can be influenced by the formation of di-acylated byproducts |
| Key Process Considerations | May involve additional protection/deprotection steps | Control of stoichiometry is critical to minimize byproduct formation |
Note: Yields are highly dependent on the specific reaction conditions and protocol.
Theoretically, the aliphatic nature of cyclopropanecarbonyl chloride suggests a higher reactivity compared to the aromatic benzoyl chloride, which could lead to faster reaction times. However, achieving selective mono-acylation of piperazine is a common challenge that can be addressed through various strategies, including the use of protecting groups.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for regulatory submissions and ensuring consistent manufacturing outcomes.
Experimental Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis from a Boc-protected piperazine precursor.
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Methanolic Hydrogen Chloride
Procedure:
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in methanol.
-
Cool the solution to 0°C.
-
Slowly add a solution of methanolic hydrogen chloride.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to yield this compound hydrochloride.
A reported yield for this procedure is up to 100%.
Experimental Protocol 2: Synthesis of 1-Benzoylpiperazine via Schotten-Baumann Reaction
This protocol describes the direct acylation of piperazine.
Materials:
-
Piperazine
-
Benzoyl chloride
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure:
-
Dissolve piperazine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for a specified period after the addition is complete.
-
Extract the product with dichloromethane.
-
Wash the organic layer with acid and base solutions.
-
Dry the organic layer and remove the solvent to yield 1-benzoylpiperazine.
A reported yield for a similar procedure is approximately 56%.[3]
Regulatory and Safety Considerations
The use of any chemical in drug manufacturing is governed by strict regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) Q11 guideline provides a framework for the selection and justification of starting materials and intermediates.
Table 2: Comparative Regulatory and Safety Profile
| Aspect | This compound | 1-Benzoylpiperazine |
| Regulatory Status | Generally considered a pharmaceutical intermediate. Subject to ICH Q11 guidelines for starting materials. | Also a pharmaceutical intermediate. Its use in certain contexts may be subject to scrutiny due to the psychoactive properties of some of its derivatives. |
| Known Hazards | Causes skin irritation, serious eye damage, and may cause respiratory irritation. | Corrosive, causes severe skin burns and eye damage. Lachrymator. |
| Safety in Handling | Requires appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. | Requires stringent handling procedures, including use in a well-ventilated area and appropriate PPE. |
| Waste Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Dispose of as hazardous waste, following all applicable regulations. |
It is crucial for manufacturers to conduct a thorough risk assessment for any intermediate and to establish robust control strategies to ensure the quality and safety of the final drug product.
Logical Framework for Selection
The decision to use this compound or an alternative should be based on a logical evaluation of multiple factors.
Caption: A logical workflow for selecting an appropriate piperazine-based intermediate.
Signaling Pathway Considerations
While not directly a regulatory consideration for the intermediate itself, understanding the biological context of the final drug product is important. For instance, piperazine-containing compounds often interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for drugs synthesized using piperazine derivatives.
Caption: A simplified diagram of a common signaling pathway targeted by pharmaceuticals.
Conclusion
The selection of this compound as an intermediate in drug manufacturing is a decision that must be supported by a robust data package. While it can offer advantages in terms of the properties it imparts to the final API, a thorough comparative analysis against established alternatives like 1-Benzoylpiperazine is essential. This comparison should encompass not only synthetic performance but also a comprehensive evaluation of safety, cost, and the evolving regulatory landscape. By adhering to a data-driven and risk-based approach, pharmaceutical manufacturers can confidently justify their choice of intermediates and ensure the development of safe, effective, and high-quality medicines.
References
Safety Operating Guide
Proper Disposal of 1-(Cyclopropylcarbonyl)piperazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(Cyclopropylcarbonyl)piperazine, ensuring laboratory safety and environmental compliance.
This compound and its hydrochloride salt are chemical compounds that require careful management due to their potential hazards. They are classified as skin and eye irritants and may cause respiratory irritation.[1][2] Therefore, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3][4][5] In case of insufficient ventilation or the potential for dust formation, a NIOSH/MSHA-approved respirator is necessary.[3]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and appropriate hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Keep the container closed when not in use to prevent the release of vapors or dust.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[3]
-
Do not use combustible materials, such as paper towels, to clean up spills.
-
Place the absorbed material into the designated, sealed waste container.
-
For large spills, contact your institution's EHS department immediately.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company, following your institution's established procedures.
-
Hazard and Safety Data Summary
For quick reference, the key hazard and safety information for this compound and its hydrochloride salt are summarized in the table below.
| Parameter | This compound | This compound Hydrochloride | References |
| CAS Number | 59878-57-8 | 1021298-67-8 | [6][7] |
| Molecular Formula | C8H14N2O | C8H15ClN2O | [1][7] |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][7] |
| Precautionary Statements | P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][4][5][7] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [1][3][4] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician. | [1][3][4] |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | Move victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4][6] |
| Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water. | Use dry chemical, carbon dioxide or alcohol-resistant foam. | [4][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. kmpharma.in [kmpharma.in]
- 7. This compound 97 59878-57-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
